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Tigemonam dicholine Documentation Hub

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  • Product: Tigemonam dicholine
  • CAS: 102916-21-2

Core Science & Biosynthesis

Foundational

Tigemonam Dicholine: Mechanism of Action and Therapeutic Profiling Against Gram-Negative Pathogens

Executive Summary Tigemonam dicholine represents a critical milestone in the structural evolution of monocyclic beta-lactam antibiotics (monobactams). Designed to overcome the parenteral limitations of first-generation m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tigemonam dicholine represents a critical milestone in the structural evolution of monocyclic beta-lactam antibiotics (monobactams). Designed to overcome the parenteral limitations of first-generation monobactams like aztreonam, tigemonam was engineered for high oral bioavailability while maintaining potent, targeted bactericidal activity against aerobic Gram-negative bacilli. This technical whitepaper dissects the structural pharmacology, target engagement mechanisms, and experimental validation protocols associated with tigemonam dicholine.

Structural Pharmacology: The O-Sulfate Activation

The core pharmacophore of monobactams is the 2-azetidinone ring. In naturally occurring monobactams and aztreonam, this ring is activated by an N-1 sulfonate group. Tigemonam diverges from this paradigm;1[1].

Causality in Design: The electron-withdrawing O-sulfate moiety serves a dual purpose. First, it imparts the necessary anionic charge to correctly position the beta-lactam ring within the substrate-binding cleft of bacterial transpeptidases. Second, it significantly increases the electrophilicity of the beta-lactam carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the active-site serine of the target enzyme. Furthermore,2, facilitating its use as an oral therapeutic agent[2].

Mechanism of Action: Selective PBP3 Inhibition

Tigemonam dicholine exerts its bactericidal effect through the highly selective3, also known as FtsI, in Gram-negative bacteria[3].

Causality of Lysis: PBP3 is a specialized transpeptidase exclusively responsible for synthesizing septal peptidoglycan during bacterial cell division. When tigemonam covalently acylates the active-site serine of PBP3, it permanently inactivates the enzyme. Because cell elongation (mediated by PBP2) continues unabated while septation is halted, the bacteria develop into long, unstable filamentous structures. These filamentous cells are highly fragile and eventually succumb to osmotic lysis driven by the dysregulated activity of endogenous autolysins.

G Tigemonam Tigemonam Dicholine (O-sulfate activated) OuterMembrane Porin-Mediated Entry (Gram-Negative) Tigemonam->OuterMembrane Penetration Periplasm Periplasmic Space OuterMembrane->Periplasm PBP3 Penicillin-Binding Protein 3 (FtsI transpeptidase) Periplasm->PBP3 High-affinity binding Septation Inhibition of Cell Septation PBP3->Septation Acylation of serine Filamentation Cell Filamentation Septation->Filamentation Lysis Bacterial Cell Lysis Filamentation->Lysis Peptidoglycan degradation

Caption: Tigemonam dicholine mechanism of action targeting PBP3 in Gram-negative bacteria.

Antimicrobial Spectrum and MIC Profiling

Tigemonam demonstrates4, including Escherichia coli, Klebsiella spp., and Proteus spp., as well as Haemophilus influenzae and Neisseria gonorrhoeae[4]. It is highly stable against hydrolysis by common plasmid-mediated beta-lactamases (e.g., TEM-1, SHV-1) and many chromosomal enzymes.

However, unlike aztreonam,5[5].

Causality of Resistance: The resistance in P. aeruginosa is multifactorial, driven by poor outer membrane permeability, active efflux via the MexAB-OprM system, and a structurally divergent PaePBP3 that exhibits a lower binding affinity for the O-sulfate activated monobactam core compared to the sulfonate core of aztreonam.

Table 1: Minimum Inhibitory Concentration (MIC) Profile of Tigemonam Against Key Gram-Negative Pathogens
Organism / PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)Susceptibility Profile
Escherichia coli<0.10.25Highly Susceptible
Klebsiella spp.<0.10.25Highly Susceptible
Haemophilus influenzae<0.10.25Highly Susceptible
Citrobacter spp.0.54.0Susceptible
Enterobacter spp.1.016.0Variable / Moderate
Pseudomonas aeruginosa>64>64Intrinsically Resistant

(Data synthesized from comparative in vitro evaluations[4],[2])

Experimental Protocols: Validating PBP3 Target Engagement

To definitively prove that tigemonam selectively targets PBP3, researchers utilize a competitive radiolabeled penicillin displacement assay.

Causality behind the protocol: Monobactams like tigemonam cannot be easily radiolabeled or conjugated to fluorophores without drastically altering their molecular weight, steric footprint, and consequently, their binding kinetics. Therefore, a competitive assay acts as a self-validating gold standard. By pre-incubating bacterial membranes with unlabeled tigemonam, the drug occupies its specific target (PBP3). When a universal, radiolabeled broad-spectrum beta-lactam (e.g., [³H]-benzylpenicillin or Boc-radiolabeled penicillin) is subsequently added, it binds to all PBPs except the one already occupied by tigemonam.6[6].

Step-by-Step Methodology: Competitive PBP Binding Assay
  • Membrane Isolation: Harvest logarithmic-phase E. coli cells. Disrupt cells via sonication in 50 mM potassium phosphate buffer (pH 7.0) and isolate the inner membrane fraction via ultracentrifugation (100,000 × g for 30 mins).

  • Inhibitor Pre-incubation: Resuspend the membrane fraction to a protein concentration of 5 mg/mL. Aliquot the suspension and incubate with varying concentrations of tigemonam dicholine (e.g., 0.1, 1.0, 10, and 50 µg/mL) for 10 minutes at 30°C.

  • Radiolabeling: Add 10 µg/mL of [³H]-benzylpenicillin (specific activity ~15 Ci/mmol) to each aliquot. Incubate for an additional 10 minutes at 30°C to allow binding to unoccupied PBPs.

  • Reaction Termination & Solubilization: Terminate the reaction by adding an excess of unlabeled penicillin and sodium lauroyl sarcosinate (Sarkosyl) to solubilize the membrane proteins.

  • Electrophoretic Separation: Resolve the solubilized PBPs using SDS-PAGE (typically an 8-10% resolving gel) to separate the proteins by molecular weight (PBP3 is ~60 kDa).

  • Fluorography & Quantification: Fix and dry the gel, then expose it to X-ray film for 14-28 days at -70°C. Use densitometry to quantify the reduction in the PBP3 band intensity relative to the untreated control, calculating the IC₅₀ for target engagement.

Workflow Step1 1. Membrane Preparation Step2 2. Tigemonam Pre-incubation Step1->Step2 Step3 3. Radiolabeled Penicillin Addition Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Fluorography & Densitometry Step4->Step5

Caption: Step-by-step workflow for the competitive radiolabeled PBP binding assay.

Clinical Relevance and Future Perspectives

While the clinical development of tigemonam as a standalone oral antibiotic was ultimately superseded by broader-spectrum agents, its unique O-sulfate monosulfactam scaffold remains highly relevant in contemporary drug discovery. Modern researchers have repurposed the tigemonam core by7[7]. This "Trojan Horse" strategy allows the antibiotic to actively exploit bacterial iron-uptake channels, bypassing porin-mediated resistance and restoring potent activity against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa.

References

  • ASM Journals - Tigemonam, an oral monobactam[Link]

  • ACS Publications - Pyridone-Conjugated Monobactam Antibiotics with Gram-Negative Activity[Link]

  • ACS Publications - Discovery of Novel Pyridone-Conjugated Monosulfactams as Potent and Broad-Spectrum Antibiotics for Multidrug-Resistant Gram-Negative Infections[Link]

  • ASM Journals - In vitro evaluation of tigemonam, a novel oral monobactam[Link]

  • PMC (NIH) - A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics[Link]

  • ASM Journals - Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action[Link]

Sources

Exploratory

Tigemonam Dicholine: Mechanistic Insights into Penicillin-Binding Protein 3 (PBP3) Affinity and Kinetic Profiling

Executive Summary Tigemonam dicholine is a synthetic, orally bioavailable monobactam antibiotic characterized by its potent and highly specific activity against Gram-negative aerobic bacteria, particularly within the Ent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tigemonam dicholine is a synthetic, orally bioavailable monobactam antibiotic characterized by its potent and highly specific activity against Gram-negative aerobic bacteria, particularly within the Enterobacteriaceae family. Unlike broad-spectrum bicyclic β-lactams, tigemonam exerts its bactericidal effect through the highly targeted inhibition of Penicillin-Binding Protein 3 (PBP3) . This whitepaper dissects the structural causality of Tigemonam’s binding affinity, the kinetic nuances of its acyl-enzyme intermediate, and the specialized experimental methodologies required to accurately quantify its interactions at the divisome.

Mechanistic Basis of PBP3 Inhibition

PBP3 (known as FtsI in Escherichia coli) is an essential transpeptidase localized to the bacterial divisome, responsible for cross-linking septal peptidoglycan during cell division.

Tigemonam acts as a suicide substrate for PBP3. The mechanism is driven by the nucleophilic attack of the active-site serine (Ser307) on the monocyclic β-lactam ring, resulting in a covalent acyl-enzyme intermediate. This acylation physically blocks the entry of peptidoglycan monomers into the active site. The structural bulk of Tigemonam, particularly its aminothiazole oxime side chain, serves a dual purpose: it maximizes binding affinity within the PBP3 active site cleft via optimized hydration site energies, and it provides significant steric hindrance against hydrolysis by classical plasmid-mediated β-lactamases [1].

Mechanism Tig Tigemonam Dicholine PBP3 PBP3 (Active Ser307) Tig->PBP3 Covalent Acylation Crosslink Septal Cross-linking Tig->Crosslink Inhibits PBP3->Crosslink Catalyzes PG Peptidoglycan Monomers PG->Crosslink Transpeptidation Lysis Bacterial Cell Lysis Crosslink->Lysis Failure Induces

Mechanism of Tigemonam dicholine inhibiting PBP3 and causing bacterial lysis.

Binding Kinetics: The Deacylation Challenge

A critical, often overlooked parameter in β-lactam drug development is the deacylation half-life of the drug-target complex. While Tigemonam exhibits a high initial acylation rate for PBP3, the resulting Tigemonam-PBP3 complex possesses a significantly shorter deacylation half-life compared to other monobactams like aztreonam [3].

Causality in Experimental Design: In standard competitive binding assays conducted at room temperature or 37°C, the rapid deacylation of Tigemonam allows the fluorescent or radiolabeled reporter molecule (e.g., Bocillin-FL or [³H]-benzylpenicillin) to displace the inhibitor. This displacement leads to an artifactual underestimation of Tigemonam's true binding affinity (IC₅₀). To resolve this, assays must be conducted at artificially lowered temperatures to slow the deacylation kinetics, effectively trapping the acyl-enzyme complex and preventing reporter displacement [4].

Quantitative Binding and Antimicrobial Data

The targeted nature of Tigemonam is reflected in its Minimum Inhibitory Concentration (MIC) profiles and its specific PBP binding affinities. It shows exceptional potency against E. coli and Klebsiella spp., but lacks efficacy against Pseudomonas aeruginosa—a key differentiator from aztreonam [2]. Furthermore, its affinity for PBP2 is negligible (IC₅₀ > 200 µg/mL), confirming its strict functional specificity [3].

Table 1: Comparative In Vitro Antimicrobial Activity (MIC₉₀)
Bacterial StrainTigemonam MIC₉₀ (mg/L)Aztreonam MIC₉₀ (mg/L)Susceptibility Profile
Escherichia coli0.250.12Highly Susceptible
Klebsiella spp.0.250.25Highly Susceptible
Enterobacter spp.16.016.0Moderately Susceptible
Pseudomonas aeruginosa>64.04.0Resistant to Tigemonam
Haemophilus influenzae0.250.12Highly Susceptible
Table 2: Relative Penicillin-Binding Protein (PBP) Affinities in E. coli
Target ProteinPrimary FunctionTigemonam AffinityAztreonam Affinity
PBP3 Septal cross-linkingHigh (Primary Target) High (Primary Target)
PBP1a Cell elongationModerateModerate
PBP1b Cell elongationLowLow
PBP2 Rod shape maintenanceNegligible (IC₅₀ > 200 µg/mL)Negligible (IC₅₀ > 200 µg/mL)

Experimental Methodology: Temperature-Modified Competitive Binding Assay

To accurately determine the IC₅₀ of Tigemonam for PBP3, a self-validating, temperature-modified competitive binding assay is required. This protocol utilizes internal controls to ensure that rapid deacylation does not skew the affinity data.

Protocol Step1 1. Membrane Isolation (Gram-negative bacteria) Step2 2. Tigemonam Pre-incubation (Establish Acyl-Enzyme) Step1->Step2 Step3 3. Cold Reporter Challenge (Lowered Temp prevents displacement) Step2->Step3 Step4 4. SDS-PAGE Separation (Resolve PBP bands) Step3->Step4 Step5 5. Densitometry & IC50 (Quantify Binding Affinity) Step4->Step5

Temperature-modified competitive binding assay workflow for Tigemonam-PBP3 IC50.

Step-by-Step Protocol

Phase 1: Membrane Preparation

  • Harvest E. coli (or target Enterobacteriaceae) cells at the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6) to ensure maximal PBP expression.

  • Lyse cells via French press or sonication in 50 mM sodium phosphate buffer (pH 7.0).

  • Isolate the inner membrane fraction via ultracentrifugation (100,000 × g for 60 minutes at 4°C). Resuspend the pellet to a final protein concentration of 10 mg/mL.

Phase 2: Inhibitor Pre-Incubation 4. Aliquot 20 µL of the membrane preparation into microcentrifuge tubes. 5. Add Tigemonam dicholine in a serial concentration gradient (e.g., 0.01 to 100 µg/mL).

  • Self-Validation Control: Run parallel tubes with Aztreonam (positive PBP3 control) and Mecillinam (negative PBP3 control, specific to PBP2).

  • Incubate the mixture at 37°C for 10 minutes to allow the initial acylation of PBP3 to reach equilibrium.

Phase 3: The Cold Reporter Challenge (Critical Step) 7. Temperature Shift: Immediately transfer all tubes to an ice-water bath (0–4°C) and allow them to equilibrate for 5 minutes. Causality: This drastically reduces the kinetic energy of the system, halting the deacylation of the Tigemonam-PBP3 complex [3]. 8. Add the reporter molecule (e.g., Bocillin-FL or [³H]-benzylpenicillin) to a final concentration of 10 µM. Incubate at 4°C for 30 minutes.

Phase 4: Resolution and Quantification 9. Terminate the reaction by adding SDS-PAGE sample buffer containing 5% β-mercaptoethanol and boiling for 5 minutes. 10. Resolve the proteins on a 10% SDS-polyacrylamide gel. 11. Visualize the bands using fluorography (for Bocillin-FL) or autoradiography (for [³H]-benzylpenicillin). 12. Perform densitometric analysis. The IC₅₀ is calculated as the concentration of Tigemonam required to reduce the reporter signal of the PBP3 band by 50% compared to the untreated control.

Conclusion

Tigemonam dicholine represents a highly refined approach to targeting Gram-negative divisome machinery. Its potent affinity for PBP3 is structurally robust, yet kinetically dynamic. By understanding the rapid deacylation profile of its acyl-enzyme intermediate, researchers can deploy temperature-modified assays to accurately map its binding thermodynamics. This mechanistic clarity is essential for the continued rational design of next-generation monobactams capable of overcoming emerging β-lactamase-driven resistance.

References

  • Tigemonam, an oral monobactam. PMC - NIH. Available at:[Link]

  • Improved sensitivity in assays for binding of novel β-lactam antibiotics to penicillin-binding proteins of Escherichia coli. ResearchGate. Available at:[Link]

  • Intrinsic Antibacterial Activity of Xeruborbactam In Vitro: Assessing Spectrum and Mode of Action. PMC - NIH. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Tigemonam Dicholine

For Researchers, Scientists, and Drug Development Professionals Abstract Tigemonam, an orally administered monobactam, represents a significant development in the targeted therapy of infections caused by aerobic Gram-neg...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tigemonam, an orally administered monobactam, represents a significant development in the targeted therapy of infections caused by aerobic Gram-negative bacteria. Its unique structural features confer stability against a wide array of β-lactamases, a common mechanism of resistance to many contemporary antibiotics. This guide provides a comprehensive analysis of the pharmacokinetic and pharmacodynamic properties of tigemonam, with a specific focus on its dicholine salt formulation. We will delve into its mechanism of action, spectrum of activity, and what is currently understood about its absorption, distribution, metabolism, and excretion. This document is intended to be a valuable resource for researchers and professionals in the field of antimicrobial drug development, offering a detailed overview of tigemonam's characteristics and highlighting areas for future investigation.

Introduction: The Rise of Monobactams and the Place of Tigemonam

The monobactam class of antibiotics, characterized by a monocyclic β-lactam ring, offers a targeted approach to combating bacterial infections. Unlike bicyclic β-lactams, this structural distinction provides a notable advantage: a significant reduction in cross-reactivity with penicillin-binding proteins (PBPs) of Gram-positive bacteria and a lower propensity for triggering allergic reactions in penicillin-sensitive individuals. Tigemonam emerges as a promising member of this class, distinguished by its oral bioavailability and potent activity against a spectrum of clinically relevant Gram-negative pathogens.[1][2][3] The dicholine salt formulation, tigemonam dicholine, was developed to enhance the aqueous solubility and facilitate oral absorption of the active moiety.

Pharmacodynamics: The Interplay of Tigemonam with its Bacterial Targets

The bactericidal activity of tigemonam is a direct result of its targeted interaction with essential bacterial enzymes, leading to cell death.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Tigemonam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This process is initiated by the binding of tigemonam to penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. The specific affinity for different PBPs can influence the morphological changes observed in bacteria upon exposure to the antibiotic.

Tigemonam Tigemonam Dicholine (Oral Administration) PBP Penicillin-Binding Proteins (PBPs) in Gram-Negative Bacteria Tigemonam->PBP Binds to CellWall Peptidoglycan Synthesis (Cross-linking inhibited) PBP->CellWall Inhibits Lysis Bacterial Cell Lysis and Death CellWall->Lysis Leads to

Caption: Mechanism of action of tigemonam.

Spectrum of Antimicrobial Activity

Tigemonam demonstrates potent and specific in vitro activity against a wide range of aerobic Gram-negative bacteria, particularly members of the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria gonorrhoeae.[2][4] Its activity against Gram-positive bacteria, anaerobic bacteria, and Pseudomonas aeruginosa is limited.[2][4]

Table 1: In Vitro Activity of Tigemonam Against Key Gram-Negative Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.5≤0.5
Klebsiella pneumoniae≤0.5≤0.5
Proteus mirabilis≤0.5≤0.5
Providencia spp.≤0.5≤0.5
Morganella morganii≤0.5≤0.5
Shigella spp.≤0.5≤0.5
Yersinia enterocolitica≤0.5≤0.5
Salmonella spp.≤1.0≤1.0
Haemophilus influenzae≤0.25≤0.25
Neisseria gonorrhoeae≤0.25≤0.25
Enterobacter cloacae2.0>32
Serratia marcescens8.0>32
Citrobacter freundii2.0>32

Data compiled from multiple sources.

Resistance and β-Lactamase Stability

A key attribute of tigemonam is its stability in the presence of many common plasmid-mediated and chromosomally-mediated β-lactamases.[1][2] This stability allows it to remain effective against strains that have acquired resistance to other β-lactam antibiotics through enzymatic degradation. However, some evidence suggests that high levels of certain chromosomally-encoded cephalosporinases, as seen in some derepressed mutants of Enterobacter cloacae, may confer resistance to tigemonam.

Pharmacokinetics: The Journey of Tigemonam Through the Body

The clinical utility of an antibiotic is heavily dependent on its pharmacokinetic profile. Tigemonam is formulated as a dicholine salt to improve its oral absorption.

Absorption
Distribution

Following absorption, tigemonam distributes into the body tissues. The extent of this distribution is a key determinant of its efficacy at the site of infection.

  • Protein Binding: In human serum, tigemonam is approximately 62.5% bound to proteins. This moderate level of protein binding means that a significant fraction of the drug remains unbound and pharmacologically active.

Detailed human pharmacokinetic parameters such as the volume of distribution (Vd) are not extensively reported in the available literature. Animal studies suggest good tissue penetration.

Metabolism and Excretion

Tigemonam is primarily excreted unchanged via the kidneys.[1] This suggests that the drug undergoes minimal metabolism in the body. The primary route of elimination through the kidneys implies that dosage adjustments may be necessary in patients with renal impairment.

  • Half-Life: The elimination half-life of tigemonam is reported to be approximately 1 to 2 hours.[1] This relatively short half-life may necessitate frequent dosing to maintain therapeutic concentrations above the minimum inhibitory concentration (MIC) for target pathogens.

Table 2: Summary of Known Pharmacokinetic Parameters of Tigemonam

ParameterValueSpecies
Administration Route OralHuman
Bioavailability Good (Specific % in humans not available)Human
85%Dog
Protein Binding 62.5%Human
Primary Excretion RenalHuman
Half-life (t½) ~1-2 hoursHuman
Key Experimental Protocols for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters relies on robust experimental designs and analytical methods.

cluster_0 Phase 1 Clinical Trial Workflow Dosing Oral Administration of Tigemonam Dicholine to Healthy Volunteers Sampling Serial Blood Sampling (Pre-dose and multiple time points post-dose) Dosing->Sampling Analysis LC-MS/MS Analysis of Plasma Samples for Tigemonam Concentration Sampling->Analysis PK_Calc Pharmacokinetic Modeling (NCA or Compartmental) to Determine Cmax, Tmax, AUC, t1/2, Vd, CL Analysis->PK_Calc

Caption: Workflow for a human pharmacokinetic study.

Step-by-Step Methodology for a Phase 1 Single Ascending Dose Study:

  • Subject Recruitment: Enroll a cohort of healthy adult volunteers who meet specific inclusion and exclusion criteria.

  • Dosing: Administer a single oral dose of tigemonam dicholine. Subsequent cohorts receive escalating doses to assess dose proportionality and safety.

  • Blood Sampling: Collect blood samples at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Separation: Centrifuge the blood samples to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method Validation: Develop and validate a sensitive and specific analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of tigemonam in plasma.

  • Sample Analysis: Analyze the plasma samples to determine the concentration of tigemonam at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data. A non-compartmental analysis (NCA) is commonly used to determine key parameters such as:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure over time.

    • t½ (Half-life): The time required for the plasma concentration to decrease by half.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Future Directions and Conclusion

Tigemonam dicholine holds considerable promise as an oral therapeutic agent for the treatment of infections caused by susceptible Gram-negative bacteria, particularly in an era of increasing antibiotic resistance. Its potent in vitro activity and stability against many β-lactamases are significant advantages. However, a comprehensive understanding of its human pharmacokinetics is crucial for its optimal clinical development and use.

The available data, largely from in vitro and animal studies, provides a strong foundation. Future research should prioritize well-designed clinical trials in human subjects to definitively establish the oral bioavailability, Cmax, Tmax, AUC, volume of distribution, and clearance of tigemonam dicholine. This information is essential for determining appropriate dosing regimens that maximize efficacy while minimizing the potential for adverse effects and the development of resistance. Such studies will be instrumental in fully realizing the therapeutic potential of this promising monobactam antibiotic.

References

  • Pharmacology of Tigemonam; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025, April 5). Retrieved from [Link]

  • Chin, N. X., & Neu, H. C. (1988). Tigemonam, an oral monobactam. Antimicrobial Agents and Chemotherapy, 32(1), 84–91. [Link]

  • Fuchs, P. C., Jones, R. N., & Barry, A. L. (1988). In vitro antimicrobial activity of tigemonam, a new orally administered monobactam. Antimicrobial Agents and Chemotherapy, 32(3), 346–349. [Link]

  • Tanaka, S. K., et al. (1987). In vitro evaluation of tigemonam, a novel oral monobactam. Antimicrobial Agents and Chemotherapy, 31(2), 219-225. [Link]

  • Clark, J. M., et al. (1987). In vivo evaluation of tigemonam, a novel oral monobactam. Antimicrobial Agents and Chemotherapy, 31(2), 226–229. [Link]

  • Brown, J., Yang, Y. J., & Livermore, D. M. (1989). In-vitro activity of tigemonam, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production. Journal of Antimicrobial Chemotherapy, 23(2), 201–207. [Link]

Sources

Exploratory

Tigemonam Dicholine: Mechanistic Stability and Efficacy Against Beta-Lactamase-Producing Strains

An In-Depth Technical Guide for Drug Development Professionals As antimicrobial resistance (AMR) accelerates, the structural nuances of beta-lactam antibiotics dictate their clinical viability. Tigemonam dicholine, an or...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As antimicrobial resistance (AMR) accelerates, the structural nuances of beta-lactam antibiotics dictate their clinical viability. Tigemonam dicholine, an orally administered monocyclic beta-lactam (monobactam), represents a fascinating case study in structural drug design [1]. By stripping away the fused thiazolidine or dihydrothiazine rings found in penicillins and cephalosporins, tigemonam achieves a highly specific spectrum of activity paired with remarkable evasion of classical serine beta-lactamases [1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic susceptibility reporting. Here, we will dissect the causality behind tigemonam's stability, evaluate its quantitative efficacy, and provide self-validating laboratory protocols for assessing monobactam-enzyme interactions.

Mechanistic Grounding: The Monobactam Advantage

The core of tigemonam is its 2-oxoazetidine-1-sulfonic acid moiety. Unlike bicyclic beta-lactams, the monocyclic structure lacks the inherent ring strain that many beta-lactamases exploit to catalyze rapid hydrolysis.

Target Affinity and Causality of Spectrum

Tigemonam exhibits highly specific, high-affinity binding to Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria [2]. Inhibition of PBP3 (FtsI) halts septation during cell division, leading to lethal filamentation and subsequent cell lysis.

  • Gram-Negative Efficacy: Tigemonam easily traverses the outer membrane porins (OmpF/OmpC) of Enterobacteriaceae (e.g., E. coli, Klebsiella spp.), reaching the periplasmic space where PBP3 resides [2].

  • Gram-Positive & Anaerobe Inactivity: The drug lacks affinity for the PBPs of Gram-positive organisms and anaerobes.

  • The Pseudomonas Exception: Despite structural similarities to aztreonam, tigemonam exhibits poor activity against Pseudomonas aeruginosa. The causality here is not enzyme-mediated destruction, but rather kinetic exclusion ; tigemonam demonstrates exceptionally poor penetration through the highly restrictive outer membrane porins of Pseudomonas species [3].

Beta-Lactamase Stability Profile

Tigemonam's resistance to hydrolysis is primarily driven by steric hindrance provided by its complex side chains, which prevent the formation of a stable acyl-enzyme complex with serine beta-lactamases. It is highly stable against plasmid-mediated enzymes (e.g., TEM-1, SHV-1) and does not induce chromosomal AmpC cephalosporinases[1].

MOA Tig Tigemonam Dicholine Porin Outer Membrane Porins (Enterobacteriaceae) Tig->Porin Penetration Peri Periplasmic Space Porin->Peri Entry BL Serine Beta-Lactamases (TEM, SHV) Peri->BL Steric Evasion PBP3 Penicillin-Binding Protein 3 (Septation) Peri->PBP3 High Affinity Binding BL->PBP3 Fails to Hydrolyze Drug Septum Septum Formation Arrest PBP3->Septum Inhibition Lysis Filamentation & Cell Lysis Septum->Lysis Peptidoglycan Cleavage

Figure 1: Mechanistic pathway of Tigemonam, highlighting target binding and beta-lactamase evasion.

Quantitative Efficacy Data

To contextualize tigemonam's utility, we must compare its Minimum Inhibitory Concentration (MIC) against other beta-lactams in the presence of specific resistance mechanisms. The data below synthesizes historical in vitro benchmarking [1, 2, 4].

Table 1: Comparative MIC90 Values (µg/mL) Against Characterized Clinical Isolates

Organism / Resistance ProfileTigemonamAztreonamAmoxicillinCefaclor
Escherichia coli (TEM-1 +)≤ 0.5≤ 0.5> 6416
Klebsiella pneumoniae (SHV-1 +)≤ 0.5≤ 0.5> 6432
Proteus vulgaris (Chromosomal BL +)≤ 0.51.0> 64> 64
Enterobacter cloacae (Derepressed AmpC)3232> 64> 64
Pseudomonas aeruginosa (Wild-type)> 644 - 8> 64> 64

Data Interpretation: Tigemonam is vastly superior to early-generation oral beta-lactams against TEM/SHV producers. However, like aztreonam, it remains vulnerable to hyper-produced (derepressed) Class I chromosomal cephalosporinases (AmpC) in Enterobacter species, where the sheer volume of enzyme traps the drug, even if hydrolysis is slow [1].

Self-Validating Experimental Protocols

To rigorously evaluate monobactam stability and efficacy in your own laboratory, you must employ protocols that internally validate both the organism's resistance phenotype and the drug's integrity.

Protocol A: Broth Microdilution MIC with Phenotypic Validation

This protocol determines the MIC while simultaneously validating that the resistance mechanism present in the test strain is actively functioning.

Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well U-bottom microtiter plates, Tigemonam dicholine analytical standard, Amoxicillin standard (Control).

Step-by-Step Methodology:

  • Inoculum Standardization: Grow clinical isolates (e.g., TEM-1 E. coli) on blood agar overnight. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard ( 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial densities overwhelm the drug, yielding false resistance.

  • Drug Dilution: Prepare serial two-fold dilutions of Tigemonam (64 µg/mL down to 0.015 µg/mL) in CAMHB across the 96-well plate.

  • Internal Control Setup: In parallel rows, prepare identical dilutions of Amoxicillin. Self-Validation: If the TEM-1 strain is truly expressing the beta-lactamase, the Amoxicillin MIC must be >64 µg/mL. If Amoxicillin is active, the strain has lost its plasmid, and the Tigemonam data is invalid.

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension (diluted 1:100 in CAMHB) to each well. Incubate at 35°C for 18-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

Protocol B: Spectrophotometric Beta-Lactamase Hydrolysis Assay

To prove that low MICs are due to enzyme stability (and not just rapid target binding), we must measure the direct physical interaction between the isolated enzyme and the drug.

Materials: Purified beta-lactamase (e.g., TEM-1), Nitrocefin (chromogenic cephalosporin reporter), UV-Vis Spectrophotometer, 50 mM Phosphate buffer (pH 7.0).

Step-by-Step Methodology:

  • Enzyme Baseline (Control): Add 100 µM Nitrocefin to the buffer containing 10 nM purified TEM-1. Measure absorbance at 482 nm. Self-Validation: Nitrocefin changes from yellow to red upon hydrolysis. A rapid spike in A482 confirms the enzyme is active and properly folded.

  • Direct Hydrolysis Measurement: Prepare a 100 µM solution of Tigemonam in buffer. Add 10 nM TEM-1. Monitor absorbance at the λmax​ of Tigemonam (typically ~290 nm) for 30 minutes.

  • Competition Assay (Affinity Check): Pre-incubate TEM-1 with 100 µM Tigemonam for 10 minutes. Introduce 100 µM Nitrocefin and measure A482.

  • Data Synthesis: Causality: If Tigemonam is stable, the A290 will remain flat in Step 2. If Tigemonam has low affinity for the enzyme's active site (acting neither as a substrate nor an inhibitor), the Nitrocefin in Step 3 will be hydrolyzed at the same rate as in Step 1.

Workflow Isolate Clinical Isolates (ESBL/AmpC+) Culture Standardized Inoculum (0.5 MacFarland) Isolate->Culture Assay1 Broth Microdilution (MIC Determination) Culture->Assay1 Assay2 Spectrophotometric Assay (Enzyme Kinetics) Culture->Assay2 Enzyme Extraction Data Data Synthesis: Stability & Efficacy Profile Assay1->Data Assay2->Data Control Internal Controls (Amoxicillin / Nitrocefin) Control->Assay1 Validates Phenotype Control->Assay2 Validates Enzyme

Figure 2: Self-validating experimental workflow for assessing monobactam stability.

Conclusion and Future Perspectives

Tigemonam dicholine illustrates the power of structural reductionism in antibiotic design. By isolating the beta-lactam ring from fused bicyclic constraints, it achieves profound stability against classical plasmid-mediated beta-lactamases [1, 2]. While its clinical development was historically overshadowed by the rise of oral fluoroquinolones and advanced cephalosporins, the modern explosion of ESBL-producing Enterobacteriaceae warrants a retrospective appreciation of monobactam pharmacology. Understanding the causal relationships between tigemonam's structure, its porin-dependent entry, and its target affinity provides a vital blueprint for the next generation of Gram-negative therapeutics.

References

  • Brown, J., Yang, Y. J., & Livermore, D. M. (1989). In-vitro activity of tigemonam, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production. Journal of Antimicrobial Chemotherapy. [Link]

  • Fuchs, P. C., Jones, R. N., Barry, A. L., & Thornsberry, C. (1987). In vitro evaluation of tigemonam, a novel oral monobactam. Antimicrobial Agents and Chemotherapy. [Link]

  • Chin, N. X., Neu, H. C. (1987). Tigemonam, an oral monobactam. Antimicrobial Agents and Chemotherapy.[Link]

  • Bonner, D. P., et al. (1987). In vivo evaluation of tigemonam, a novel oral monobactam. Antimicrobial Agents and Chemotherapy.[Link]

Protocols & Analytical Methods

Method

Application Note: Preparation, Handling, and Storage Guidelines for Tigemonam Dicholine Stock Solutions

Introduction & Mechanistic Overview Tigemonam dicholine (CAS: 102916-21-2) is the dicholine salt of tigemonam, a highly potent, orally bioavailable monobactam antibiotic[1][2]. It demonstrates exceptional bactericidal ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Tigemonam dicholine (CAS: 102916-21-2) is the dicholine salt of tigemonam, a highly potent, orally bioavailable monobactam antibiotic[1][2]. It demonstrates exceptional bactericidal efficacy against a broad spectrum of Gram-negative pathogens, including Enterobacteriaceae (e.g., E. coli, Klebsiella spp.) and Haemophilus influenzae, while exhibiting minimal activity against Gram-positive organisms and Pseudomonas aeruginosa[1][3].

Mechanistically, tigemonam selectively binds to Penicillin-Binding Protein 3 (PBP3) in susceptible Gram-negative bacteria, arresting peptidoglycan cross-linking, which ultimately induces cell wall instability and lysis[3]. A defining pharmacological advantage of tigemonam is its robust stability against classical plasmid-mediated β-lactamases (such as TEM-1 and SHV-1)[3][4]. However, like all β-lactam compounds, the core four-membered monobactam ring is highly susceptible to nucleophilic attack by water[5]. This hydrolytic ring-opening results in a complete loss of antibacterial activity. Consequently, strict adherence to anhydrous preparation techniques and rigorous cold-chain storage is mandatory for maintaining stock integrity.

Mechanism Tigemonam Tigemonam Dicholine (Active Monobactam) PBP3 PBP3 Binding (Gram-negative bacteria) Tigemonam->PBP3 High Affinity CellWall Peptidoglycan Synthesis Arrested PBP3->CellWall Lysis Bacterial Cell Lysis (Bactericidal) CellWall->Lysis BetaLactamase Classical β-Lactamases (e.g., TEM-1, SHV-1) BetaLactamase->Tigemonam Stable (No Hydrolysis) ESBL ESBLs & AmpC Cephalosporinases ESBL->Tigemonam Hydrolysis (Inactivation)

Figure 1: Mechanism of action of tigemonam dicholine and its stability profile against β-lactamases.

Physicochemical Properties & Formulation Data

Before initiating any formulation, it is critical to understand the physicochemical constraints of the compound. Tigemonam dicholine is highly soluble in aprotic solvents like Dimethyl Sulfoxide (DMSO) but degrades rapidly in aqueous solutions at room temperature[2][6].

Table 1: Physicochemical Specifications
ParameterSpecification
Compound Name Tigemonam dicholine
CAS Number 102916-21-2
Molecular Weight 643.73 g/mol
Chemical Formula C₂₂H₄₁N₇O₁₁S₂
Primary Target Antibacterial (Gram-negative PBP3)
Table 2: Solubility and Storage Guidelines
ParameterSpecificationCausality / Rationale
Recommended Solvent Anhydrous DMSOAprotic nature prevents nucleophilic attack on the β-lactam ring.
Max Solubility 55 mg/mL (125.74 mM)Ensures complete dissolution without precipitation[2].
Powder Storage -20°C (up to 3 years)Minimizes thermal degradation of the solid-state compound[6].
Stock Solution Storage -80°C (up to 1 year)Arrests molecular mobility and trace hydrolytic reactions[2][6].
Shipping Conditions Blue ice / AmbientStable for short durations during transit in solid form[2].

Causality in Solvent Selection & Storage Stability

The transition from a stable lyophilized powder to a highly concentrated stock solution introduces significant thermodynamic vulnerabilities. As an application scientist, you must control these variables:

  • The Rationale for Anhydrous DMSO: DMSO is a polar aprotic solvent. Unlike water or alcohols, it lacks a labile proton, preventing it from acting as a nucleophile. Dissolving tigemonam in anhydrous DMSO (≤0.005% water) kinetically protects the β-lactam ring from hydrolysis during the solvation phase[2].

  • The Necessity of -80°C Storage: While the lyophilized powder is stable at -20°C for up to 3 years, once in solution, the activation energy for degradation is significantly lowered[2][6]. Storing the DMSO stock at -80°C arrests molecular mobility and suppresses any residual hydrolytic reactions driven by trace moisture.

  • The Danger of Freeze-Thaw Cycles: Repeated thermal cycling causes atmospheric moisture to condense inside the vial. Water introduced into the DMSO stock will rapidly hydrolyze the monobactam ring. Single-use aliquots are the only reliable method to preserve stock integrity.

Protocol: Preparation of Tigemonam Dicholine Stock Solutions (55 mg/mL)

Materials Required:

  • Tigemonam dicholine powder (stored at -20°C)[6]

  • Anhydrous DMSO (≥99.9% purity, water ≤0.005%)

  • Sterile, amber microcentrifuge tubes

  • Desiccator

Step-by-Step Methodology:

  • Thermal Equilibration: Transfer the sealed vial of tigemonam dicholine from -20°C to a desiccator at room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation of atmospheric moisture onto the powder, which will catalyze β-lactam hydrolysis upon solvent addition.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a maximum concentration of 55 mg/mL (approx. 125.74 mM)[2].

  • Dissolution: Vortex the vial gently for 30–60 seconds until the powder is completely dissolved. Protect the solution from direct light during this process.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots (e.g., 50–100 µL) using sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes mitigate photolytic degradation. Single-use aliquots strictly prevent freeze-thaw cycles, which are the primary cause of stock failure in β-lactam research.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer. The stock is stable for up to 1 year under these conditions[2][6].

Workflow Powder Tigemonam Dicholine Powder Equilibrate to RT in desiccator Recon Reconstitution Vortex gently, protect from light Powder->Recon Solvent Anhydrous DMSO Add to achieve ≤55 mg/mL Solvent->Recon Aliquots Single-Use Aliquots Dispense into amber tubes Recon->Aliquots Storage Long-Term Storage Store at -80°C (Max 1 year) Aliquots->Storage Working Aqueous Working Solution Dilute in broth (Final DMSO ≤1%) Storage->Working Thaw on ice immediately before use Assay In Vitro Assay (e.g., MIC Determination) Working->Assay

Figure 2: Optimal workflow for the preparation and storage of tigemonam dicholine stock solutions.

Protocol: Working Solution Preparation & MIC Assay Workflow

Step-by-Step Methodology:

  • Thawing: Remove a single aliquot from the -80°C freezer and thaw it on ice immediately prior to the assay. Do not heat the tube.

  • Aqueous Dilution: Dilute the DMSO stock into the appropriate assay medium (e.g., cation-adjusted Mueller-Hinton Broth) to achieve the desired starting concentration (e.g., 128 µg/mL).

    • Causality: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Higher concentrations of DMSO can disrupt bacterial cell membranes, confounding the Minimum Inhibitory Concentration (MIC) results.

  • Assay Execution: Perform standard 2-fold serial dilutions and inoculate with the bacterial suspension (approx. 5 × 10⁵ CFU/mL)[2].

Self-Validating System Checkpoint: To guarantee the integrity of your experimental data, every MIC assay must act as a self-validating system.

  • Visual Validation: Prior to adding the bacterial inoculum, visually inspect the 96-well plate for any signs of drug precipitation.

  • Biological Validation: Always include a quality control (QC) reference strain (e.g., E. coli ATCC 25922) in parallel. If the MIC for the QC strain deviates from the established baseline, the stock solution has likely undergone hydrolysis and the entire batch must be discarded.

References

  • TargetMol. "Tigemonam dicholine | Storage & Solubility Information." targetmol.com. 6

  • Biorbyt. "Tigemonam | Biorbyt: CAS Number, 102507-71-1." biorbyt.com. 2

  • Antimicrobial Agents and Chemotherapy. "In vitro evaluation of tigemonam, a novel oral monobactam." asm.org. 5

  • Journal of Antimicrobial Chemotherapy. "Tigemonam activity against clinical isolates of Enterobacteriaceae and Enterobacteriaceae with known mechanisms of resistance to beta-lactam antibiotics." nih.gov. 4

  • Antimicrobial Agents and Chemotherapy. "Tigemonam, an oral monobactam." asm.org. 3

  • Taylor & Francis. "Antibacterial Activity of Tigemonam Dicholate (SQ 30836) and Interaction With Beta-Lactamases of Gram-Negative Bacteria." tandfonline.com. 1

Sources

Application

Application Note: A Robust LC-MS/MS Method for the Trace Analysis of Tigemonam Dicholine in Human Plasma

Abstract This application note details a comprehensive and robust method for the trace analysis of tigemonam dicholine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tigemonam, a mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and robust method for the trace analysis of tigemonam dicholine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Tigemonam, a monobactam antibiotic, is a highly polar compound, presenting unique challenges for extraction and chromatographic retention. This protocol outlines a systematic approach to method development, encompassing sample preparation, innovative chromatographic strategies, and optimized mass spectrometric detection. The methodology is designed to meet the rigorous standards of bioanalytical method validation as stipulated by the FDA and EMA, ensuring data integrity for researchers, scientists, and drug development professionals.

Introduction

Tigemonam is a synthetic, orally active monobactam antibiotic with a spectrum of activity primarily against Gram-negative bacteria.[1][2] Its high polarity, a characteristic of many compounds in its class, makes it a challenging analyte for traditional reversed-phase liquid chromatography.[3] The dicholine salt form further enhances its hydrophilic nature.[4] Accurate and sensitive quantification of tigemonam in biological matrices, such as human plasma, is critical for pharmacokinetic and toxicokinetic studies during drug development.[5][6]

This guide provides a detailed protocol for a sensitive, selective, and reliable LC-MS/MS method for tigemonam trace analysis. We will explore the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometry parameters to overcome the challenges associated with this polar analyte.

Chemical Properties of Tigemonam

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C12H15N5O9S2[7]
Molecular Weight 437.4 g/mol [7]
Structure [8]
Description Monobactam antibiotic[9]
Salt Form Dicholine[4]

Caption: Key chemical properties of Tigemonam.

Experimental Workflow

The overall workflow for the analysis of tigemonam dicholine from plasma is a multi-step process designed for efficiency and accuracy.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt spe Solid Phase Extraction (Mixed-Mode Cation Exchange) ppt->spe evap Evaporation & Reconstitution spe->evap lc HILIC/Mixed-Mode Chromatography evap->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms quant Quantification ms->quant validation Method Validation (FDA/EMA Guidelines) quant->validation fragmentation cluster_ms Proposed Fragmentation parent Tigemonam Precursor Ion [M+H]+ frag1 Fragment 1 (Loss of SO3) parent->frag1 frag2 Fragment 2 (Cleavage of β-lactam ring) parent->frag2

Sources

Method

In vivo dosing protocols for tigemonam dicholine in murine infection models

In Vivo Dosing Protocols for Tigemonam Dicholine in Murine Infection Models: A Comprehensive Application Guide Mechanistic Rationale & Pharmacological Profile Tigemonam dicholine is a synthetic, monocyclic beta-lactam (m...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo Dosing Protocols for Tigemonam Dicholine in Murine Infection Models: A Comprehensive Application Guide

Mechanistic Rationale & Pharmacological Profile

Tigemonam dicholine is a synthetic, monocyclic beta-lactam (monobactam) antibiotic. Unlike its predecessor aztreonam, which requires parenteral administration, tigemonam was uniquely developed to be highly bioavailable via the gastrointestinal tract in laboratory animals and humans[1]. It exhibits potent, highly specific bactericidal activity against a broad spectrum of Gram-negative bacteria, including Enterobacteriaceae, Haemophilus influenzae, and Neisseria gonorrhoeae, and is highly stable against many beta-lactamases[2]. However, it lacks clinically relevant activity against Gram-positive organisms, anaerobes, and non-fermenters like Pseudomonas aeruginosa and Acinetobacter spp.[3][4].

Causality of the Salt Form: The dicholine salt formulation is specifically utilized in preclinical models to enhance the compound's aqueous solubility and chemical stability. This ensures consistent dissolution and predictable bioavailability when administered via oral (PO) gavage or subcutaneous (SC) routes in murine models.

MOA Tig Tigemonam Dicholine (Oral Monobactam) PBP3 Binds Penicillin-Binding Protein 3 (PBP3) Tig->PBP3 High Affinity Binding Septation Inhibition of Bacterial Septation PBP3->Septation Filament Filamentation of Gram-Negative Bacilli Septation->Filament Lysis Cell Lysis & Bacterial Clearance Filament->Lysis

Fig 1. Mechanism of action of tigemonam dicholine targeting PBP3 in Gram-negative bacteria.

Pharmacokinetic/Pharmacodynamic (PK/PD) Dynamics in Mice

As a beta-lactam, the primary PK/PD index driving tigemonam's in vivo efficacy is the percentage of the dosing interval during which the free (unbound) plasma concentration exceeds the minimum inhibitory concentration ( fT>MIC​ )[5].

  • The Murine PK Challenge: Mice exhibit exceptionally rapid renal clearance of small-molecule antibiotics compared to humans. A single SC bolus of a monobactam typically results in a rapid peak followed by swift elimination, making it difficult to maintain fT>MIC​ without frequent dosing.

  • Route-Dependent Efficacy (The "Flip-Flop" Kinetic): Studies comparing SC aztreonam and PO tigemonam in murine models have demonstrated that oral administration of tigemonam results in a prolonged absorption phase[5]. This kinetic behavior means that PO tigemonam can maintain microbiologically active plasma concentrations longer than an equivalent SC dose of aztreonam, leading to superior in vivo efficacy in certain models despite slightly lower in vitro potency[5].

Experimental Methodologies

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They mandate the inclusion of vehicle-treated control groups (to confirm unhindered bacterial growth) and baseline harvest groups (to validate the viability of the initial infectious inoculum).

Protocol A: Murine Systemic (Septicemia) Infection Model

Purpose: Rapid preclinical screening of in vivo efficacy and determination of the 50% effective dose ( ED50​ ). Causality of Mucin: Intraperitoneal (IP) injection of Gram-negative pathogens requires the co-administration of porcine gastric mucin. Mucin acts as a localized immune shield, inhibiting initial phagocytosis and allowing the bacteria to establish a lethal systemic infection rapidly. This ensures that untreated control mice succumb predictably within 24-48 hours.

Step-by-Step Workflow:

  • Formulation: Prepare tigemonam dicholine in sterile 0.9% saline immediately before dosing to prevent hydrolytic degradation of the beta-lactam ring.

  • Inoculum Preparation: Suspend the target bacterial strain (e.g., E. coli or K. pneumoniae) in 5% to 7% (w/v) sterile porcine gastric mucin to achieve a concentration of approximately 105 to 106 CFU/mL.

  • Infection: Inject 0.5 mL of the bacterial suspension IP into female CD-1 or Swiss Webster mice (18–22 g).

  • Dosing Strategy: Administer tigemonam dicholine PO (via oral gavage) or SC at 1 hour and 4 hours post-infection. Dose ranges should span 0.1 to 10 mg/kg depending on the specific strain's MIC.

  • Validation & Endpoint: Monitor the vehicle-control group to ensure 100% mortality within 48 hours (validating the lethality of the model). Record survival in the treated groups over 7 days to calculate the ED50​ using probit analysis.

Protocol B: Neutropenic Murine Thigh Infection Model

Purpose: Rigorous PK/PD profiling and determination of bacteriostatic/bactericidal dose requirements. Causality of Neutropenia: Inducing neutropenia with cyclophosphamide temporarily ablates the host's innate immune response. This isolates the pharmacological effect of tigemonam, allowing researchers to accurately correlate drug exposure ( fT>MIC​ ) with bacterial killing without confounding immune interference.

Step-by-Step Workflow:

  • Immunosuppression: Inject mice IP with cyclophosphamide on Day -4 (150 mg/kg) and Day -1 (100 mg/kg) prior to infection.

  • Infection: On Day 0, inject 0.1 mL of a log-phase bacterial suspension ( 106 CFU/mL in saline) intramuscularly (IM) into the posterior thigh muscle.

  • Baseline Validation (Critical Step): At 2 hours post-infection, euthanize a subset of untreated mice (n=3-5). Excise and homogenize the thighs, then plate on agar to determine the baseline CFU/g. This proves the infection was successfully established before treatment began.

  • Dosing: Begin tigemonam administration (PO or SC) at 2 hours post-infection. To manipulate the fT>MIC​ for PK/PD modeling, fractionate the total daily dose and administer every 2, 4, or 6 hours over a 24-hour period.

  • Endpoint: At 24 hours post-infection, euthanize the remaining mice. Harvest, homogenize, serially dilute, and plate the thigh tissue. Calculate the change in log10​ CFU/g relative to the 2-hour baseline.

Workflow A Day -4 & -1: Neutropenia Induction (Cyclophosphamide) B Day 0 (0 h): Bacterial Inoculation (IM Injection) A->B C Day 0 (+2 h): Baseline CFU Harvest (Control Validation) B->C Subset of mice D Day 0 (+2 h to +24 h): Tigemonam Dosing (PO or SC) B->D Remaining mice E Day 1 (+24 h): Tissue Harvest & Homogenization D->E F CFU Quantification & Efficacy Calculation E->F

Fig 2. Step-by-step workflow of the neutropenic murine thigh infection model for tigemonam.

Quantitative Data & Expected Outcomes

Tigemonam dicholine demonstrates exceptional in vivo potency against a variety of Gram-negative pathogens. The following table summarizes established ED50​ values achieved in murine systemic infection models[4].

Bacterial StrainSource Catalog ED50​ in Mice (mg/kg)
Providencia rettgeriSC 82170.2
Proteus mirabilisSC 95750.3
Serratia marcescensSC 97820.5
Salmonella schottmulleriSC 38500.7
Klebsiella pneumoniaeSC 122160.9
Escherichia coliSC 82941.4
Escherichia coliSC 121991.5
Haemophilus influenzaeSC 105561.8
Enterobacter cloacaeSC 110783.9

Note: Efficacy is highly dependent on the specific strain's MIC and the maintenance of free drug concentrations above this threshold.

References

  • Therapeutic Effect and Mechanisms of the Novel Monosulfactam 0073 Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • In vivo evaluation of tigemonam, a novel oral monobactam Source: PMC - NIH URL:[Link]

  • Comparison of the effects of aztreonam and tigemonam against Escherichia coli and Klebsiella pneumoniae in vitro and in vivo Source: PMC - NIH URL:[Link]

  • In vitro evaluation of tigemonam, a novel oral monobactam Source: ResearchGate URL:[Link]

Sources

Application

Agar dilution method for tigemonam dicholine antimicrobial testing

Application Note: Agar Dilution Method for Tigemonam Dicholine Antimicrobial Susceptibility Testing Target Audience: Researchers, Clinical Microbiologists, and Drug Development Professionals Document Type: Advanced Techn...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Agar Dilution Method for Tigemonam Dicholine Antimicrobial Susceptibility Testing

Target Audience: Researchers, Clinical Microbiologists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Scientific Background & Mechanistic Rationale

Tigemonam dicholine is a highly potent, orally active monobactam antibiotic characterized by its dialkylazetidinone core[1]. Unlike broad-spectrum carbapenems or cephalosporins, tigemonam exhibits a highly targeted spectrum of activity, primarily eradicating aerobic Gram-negative pathogens such as Escherichia coli, Klebsiella spp., Haemophilus influenzae, and Neisseria gonorrhoeae[2][3]. It is highly resistant to hydrolysis by classical plasmid-mediated beta-lactamases (e.g., TEM and SHV types), making it a valuable agent in combating specific resistant phenotypes[1][3].

The Mechanistic Causality of Tigemonam The bactericidal efficacy of tigemonam is dictated by its precise binding affinity. Upon traversing the outer membrane porins of Gram-negative bacteria, tigemonam covalently binds to Penicillin-Binding Protein 3 (PBP3)[4]. PBP3 is an essential transpeptidase required for septal peptidoglycan synthesis during cell division. The inhibition of PBP3 halts septum formation, forcing the bacteria to continue elongating without dividing—a morphological state known as filamentation[4]. This structural instability ultimately triggers autolysin activation and bacterial cell death.

MOA Tig Tigemonam Dicholine Porin Outer Membrane Porin Transit Tig->Porin PBP3 Penicillin-Binding Protein 3 (PBP3) Porin->PBP3 Septum Inhibition of Septum Formation PBP3->Septum Covalent Binding Filament Cell Filamentation Septum->Filament Death Bacterial Lysis & Cell Death Filament->Death

Figure 1: Mechanism of action of tigemonam dicholine targeting PBP3 to induce cell death.

Why Agar Dilution? While broth microdilution is common, the agar dilution method remains a gold standard for evaluating novel beta-lactams against a large cohort of isolates. It offers two distinct scientific advantages for tigemonam testing:

  • Minimal Inoculum Effect: Tigemonam demonstrates stable Minimum Inhibitory Concentrations (MICs) across varying inoculum densities (10² to 10⁶ CFU/spot)[2]. Agar dilution fixes the inoculum physically on the surface, preventing the localized enzymatic degradation sometimes seen in broth cultures.

  • High-Throughput Isolate Screening: A single agar plate containing a specific concentration of tigemonam can simultaneously test up to 36 different bacterial isolates using a multipoint inoculator[5].

Materials and Reagents

  • Antimicrobial Standard: Tigemonam dicholine reference powder (known potency in µg/mg).

  • Media: Cation-adjusted Mueller-Hinton Agar (MHA). For fastidious organisms like H. influenzae, use Haemophilus Test Medium (HTM) agar.

  • Solvent/Diluent: Sterile phosphate buffer (pH 6.0) or sterile distilled water (depending on manufacturer solubility guidelines).

  • Equipment: Multipoint inoculator (e.g., Steers replicator), 0.5 McFarland turbidity standard, precision water bath (45–50°C), and a calibrated spectrophotometer.

Experimental Protocol: The Self-Validating Agar Dilution Workflow

To ensure rigorous scientific integrity, this protocol is designed as a self-validating system . The inclusion of specific Quality Control (QC) strains on every plate series guarantees that the antibiotic potency, agar pH, and incubation conditions are optimal. If the QC strain falls outside its expected MIC range, the entire experimental run is causally invalidated.

Step 1: Preparation of Tigemonam Stock Solution
  • Calculate the required mass of tigemonam dicholine powder based on its specific lot potency using the formula: Weight (mg) = (Volume (mL) × Concentration (µg/mL)) / Potency (µg/mg).

  • Dissolve the powder in the appropriate solvent to yield a primary stock solution of 5120 µg/mL. Note: Beta-lactams are susceptible to hydrolysis; prepare stocks fresh or store aliquots at -80°C.

Step 2: Serial Dilution and Agar Incorporation
  • Prepare a two-fold serial dilution scheme of the tigemonam stock in sterile water (e.g., from 1280 µg/mL down to 0.15 µg/mL).

  • Autoclave the MHA and equilibrate it in a water bath at 45°C to 50°C . Causality Check: Adding tigemonam to agar hotter than 50°C will cause thermal degradation of the azetidinone ring, leading to artificially elevated MICs (false resistance).

  • Add 2 mL of each tigemonam dilution to 18 mL of molten MHA (1:10 dilution) to achieve final plate concentrations ranging from 128 µg/mL to 0.015 µg/mL. Mix thoroughly and pour into 90 mm Petri dishes.

Step 3: Inoculum Preparation
  • Select 3–5 well-isolated colonies of the test organism from an overnight agar plate.

  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Dilute this suspension 1:10 in sterile broth to yield a working concentration of ~1.5 × 10⁷ CFU/mL.

Step 4: Multipoint Inoculation
  • Transfer the working suspensions into the wells of the multipoint inoculator block.

  • Self-Validating QC Check: Ensure that E. coli ATCC 25922 and P. aeruginosa ATCC 27853 are included in the inoculator block for every run.

  • Stamp the agar plates sequentially, starting from the lowest tigemonam concentration to the highest, finishing with a drug-free control plate. The inoculator pins deliver ~1 to 2 µL, resulting in the CLSI-mandated final spot concentration of 10⁴ CFU/spot [5][6].

Step 5: Incubation and MIC Determination
  • Allow the spots to absorb into the agar at room temperature for 10 minutes.

  • Invert the plates and incubate at 35±2°C for 16–20 hours in ambient air.

  • Reading: Place the plates on a dark, non-reflecting surface. The MIC is defined as the lowest concentration of tigemonam that completely inhibits visible bacterial growth[5]. Disregard a single colony or a faint haze caused by the initial inoculum footprint.

Workflow Stock 1. Prepare Tigemonam Stock (Adjust for potency) Dilution 2. Serial Two-Fold Dilutions (e.g., 0.015 to 128 µg/mL) Stock->Dilution Agar 3. Incorporate into MHA (Cool agar to 45-50°C) Dilution->Agar Spotting 5. Multipoint Inoculation (Apply to agar surface) Agar->Spotting Inoculum 4. Prepare Inoculum (0.5 McFarland -> 10^4 CFU/spot) Inoculum->Spotting Incubation 6. Incubation (35±2°C for 16-20h) Spotting->Incubation MIC 7. Determine MIC (Lowest conc. inhibiting growth) Incubation->MIC

Figure 2: Step-by-step workflow for the agar dilution antimicrobial susceptibility test.

Quantitative Data Presentation: Expected MIC Ranges

Based on established in vitro profiling, tigemonam dicholine exhibits the following expected MIC₉₀ values and susceptibility profiles. Use this table to benchmark your experimental isolates and validate your QC strains.

Target Organism / QC StrainExpected MIC₉₀ Range (µg/mL)Susceptibility Profile / Notes
Escherichia coli (ATCC 25922) 0.06 – 0.25QC Strain: Highly Susceptible[2]
Klebsiella spp. ≤ 0.25Highly Susceptible[2][3]
Haemophilus influenzae ≤ 0.06Highly Susceptible (Requires HTM agar)[3][5]
Neisseria gonorrhoeae ≤ 0.06Highly Susceptible[3][5]
Enterobacter spp. 4.0 – 16.0Variable / Intermediate[2][3]
Pseudomonas aeruginosa > 64.0Intrinsically Resistant (Lacks target affinity)[2][3]
Gram-positive Bacteria > 64.0Intrinsically Resistant[3]

Troubleshooting & Experimental Causality

To maintain E-E-A-T standards, it is critical to understand why an assay fails. Below are common deviations and their mechanistic causes:

  • Issue: The QC strain (E. coli ATCC 25922) shows an MIC > 0.25 µg/mL (False Resistance).

    • Causality: The most common cause is the thermal degradation of tigemonam during plate preparation. If the MHA was >50°C when the antibiotic was added, the beta-lactam ring hydrolyzes, rendering the drug inactive. Alternatively, the inoculum may have exceeded the 10⁴ CFU/spot threshold, leading to an artificial "Eagle effect" where overwhelming bacterial numbers deplete the localized drug concentration.

  • Issue: Growth on the drug-free control plate is weak or absent.

    • Causality: The bacterial suspension was either non-viable (taken from an old culture >24 hours) or the agar surface was too dry, preventing proper diffusion of nutrients. Always use fresh, log-phase equivalent cultures.

  • Issue: Pinpoint colonies appear at concentrations well above the expected MIC.

    • Causality: This is often a "haze" from the physical cellular debris of the 10⁴ CFU inoculum rather than true replication. If the colonies are distinct and numerous, it indicates contamination or the presence of a hyper-producing beta-lactamase mutant.

References

  • National Center for Advancing Translational Sciences (NCATS). TIGEMONAM DICHOLINE - Inxight Drugs.
  • Andrews, J.M., et al. (1989). The In Vitro Activity of Tigemonam: a Comparison with Other Antimicrobial Agents.
  • Oxford Academic. Comparative in-vitro activity of tigemonam, a new monobactam. Journal of Antimicrobial Chemotherapy.
  • ASM Journals. Tigemonam, an oral monobactam. Antimicrobial Agents and Chemotherapy.
  • Bush, K., et al. Antibiotics to Penicillin-Binding Proteins of Escherichia coli. Semantic Scholar.
  • ResearchGate. In vitro evaluation of tigemonam, a novel oral monobactam.

Sources

Method

Application Notes &amp; Protocols: Formulating Tigemonam Dicholine for Oral Bioavailability Research

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating the monobactam antibiotic, tigemonam dicholine, for oral bioavailability research. Tig...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating the monobactam antibiotic, tigemonam dicholine, for oral bioavailability research. Tigemonam exhibits potent activity against Gram-negative bacteria, including many β-lactamase-producing strains, making it a valuable candidate for oral therapy.[1][2] However, like many β-lactam antibiotics, its inherent physicochemical properties present significant challenges to achieving effective absorption from the gastrointestinal (GI) tract.[3][4] This guide details pre-formulation assessments, advanced formulation strategies to overcome the intestinal permeability barrier, and robust protocols for in vitro and in vivo evaluation. The methodologies are designed to provide a systematic, evidence-based approach to developing an orally bioavailable formulation of tigemonam for preclinical studies.

Introduction: The Oral Bioavailability Challenge for Tigemonam

Tigemonam is a synthetic, orally administered monobactam antibiotic.[1][5] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[6][7] While early studies in animals demonstrated that tigemonam is absorbed orally[8][9], optimizing a formulation for consistent and high bioavailability in humans requires overcoming several key hurdles inherent to its molecular class.

The primary challenge for tigemonam's oral absorption is not its solubility—the dicholine salt form enhances aqueous solubility—but rather its poor membrane permeability.[10] This is predicted by its physicochemical properties:

PropertyValueImplication for Oral BioavailabilitySource
Molecular Weight 437.4 g/mol Within Lipinski's rule of five.[5][11]
Topological Polar Surface Area (TPSA) 247.43 ŲHigh; suggests poor passive diffusion across lipid membranes.[10]
XLogP -2.08Highly hydrophilic; favors remaining in the aqueous GI lumen.[10]
Hydrogen Bond Donors 4High; contributes to hydrophilicity.[10]
Hydrogen Bond Acceptors 10High; contributes to hydrophilicity.[10]

These properties indicate that tigemonam is a highly polar molecule, which struggles to passively diffuse across the lipid bilayers of intestinal epithelial cells. Furthermore, the harsh environment of the GI tract, with its acidic stomach conditions and digestive enzymes, poses a stability risk.[12][13] Therefore, successful formulation strategies must focus on enhancing its ability to cross the intestinal epithelium.

G cluster_0 Barriers to Oral Absorption for Tigemonam Solubility Solubility Barrier (Largely addressed by Dicholine Salt) Permeability Permeability Barrier (Primary Challenge: High Polarity, High TPSA) Stability Stability Barrier (Acidic pH, Enzymatic Degradation)

Caption: Key gastrointestinal barriers impacting tigemonam's oral bioavailability.

Section 1: Pre-Formulation Assessment

A thorough characterization of the active pharmaceutical ingredient (API) is the foundation of rational formulation design. This step ensures that the chosen strategies directly address the specific liabilities of the drug molecule.

Protocol 1.1: pH-Dependent Solubility and Stability Profile

Causality: The pH of the GI tract varies from highly acidic (pH 1-2.5) in the stomach to near-neutral (pH 6.5-7.5) in the small intestine.[12] Understanding how tigemonam's solubility and stability change across this range is critical for predicting its behavior in vivo and selecting appropriate formulation excipients. For instance, a formulation designed to protect the drug in the stomach must remain intact at low pH.

Methodology:

  • Prepare Buffers: Create a series of buffers with pH values of 1.2 (simulated gastric fluid, SGF), 4.5, 6.8 (simulated intestinal fluid, SIF), and 7.4.

  • Determine Solubility:

    • Add an excess amount of tigemonam dicholine powder to a known volume of each buffer in separate vials.

    • Agitate the vials at 37°C for 24 hours to ensure equilibrium is reached (shake-flask method).[14]

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of dissolved tigemonam in the filtrate using a validated HPLC-UV or LC-MS/MS method (see Section 5).

  • Assess Stability:

    • Prepare solutions of tigemonam dicholine at a known concentration (e.g., 1 mg/mL) in the same series of buffers.

    • Incubate the solutions at 37°C.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Immediately analyze the aliquots by HPLC-UV, monitoring for the appearance of degradation peaks and the decrease in the parent drug peak area.

    • Calculate the percentage of tigemonam remaining at each time point to determine its degradation kinetics.

Section 2: Formulation Strategies to Enhance Permeability

Given tigemonam's high polarity, strategies must be employed to facilitate its transport across the intestinal epithelium. Below are two distinct, well-grounded approaches.

Strategy A: Lipid-Based Formulation - Self-Emulsifying Drug Delivery System (SEDDS)

Causality: A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium like GI fluids.[15] This approach can enhance the absorption of hydrophilic drugs like tigemonam by:

  • Transiently Increasing Membrane Fluidity: The surfactants used in SEDDS can interact with the cell membrane, temporarily and reversibly increasing its permeability.[16]

  • Inhibition of P-gp Efflux: Certain excipients can inhibit efflux pumps like P-glycoprotein, which can actively transport drugs out of intestinal cells.

  • Protection from Degradation: The oily droplets can encapsulate the drug, offering protection from the harsh GI environment.

Protocol 2.1: Development and Characterization of a Tigemonam SEDDS

Methodology:

  • Excipient Screening:

    • Oil Phase: Screen various pharmaceutical-grade oils (e.g., Capryol 90, Labrafil M 1944 CS, Maisine CC).

    • Surfactant: Screen non-ionic surfactants (e.g., Kolliphor EL, Kolliphor RH 40, Tween 80).

    • Co-solvent/Co-surfactant: Screen co-solvents (e.g., Transcutol HP, PEG 400, Propylene Glycol).

    • The goal is to find a combination where tigemonam has the highest solubility. This is done via shake-flask solubility studies as described in Protocol 1.1.

  • Constructing Ternary Phase Diagrams:

    • Based on solubility data, select the best oil, surfactant, and co-solvent.

    • Prepare a series of blank formulations by mixing these three components at various ratios (e.g., from 10:90:0 to 10:0:90).

    • Visually observe each mixture for clarity and homogeneity.

    • Titrate each clear mixture with water and observe the formation of an emulsion. The region of the diagram that forms rapid, clear, or bluish-white nanoemulsions upon dilution is the desired self-emulsification region.

  • Preparation of Drug-Loaded SEDDS:

    • Select an optimized ratio from the phase diagram.

    • Accurately weigh the oil, surfactant, and co-solvent into a glass vial.

    • Heat the mixture to 40°C under gentle magnetic stirring to ensure homogeneity.

    • Add the calculated amount of tigemonam dicholine and stir until completely dissolved.

  • Characterization:

    • Emulsification Performance: Dilute 1 mL of the SEDDS formulation in 250 mL of SIF (pH 6.8) with gentle stirring. Record the time it takes to emulsify.

    • Droplet Size and Zeta Potential: Analyze the resulting emulsion using Dynamic Light Scattering (DLS). Aim for a mean droplet size < 200 nm with a narrow Polydispersity Index (PDI) < 0.3.

    • Drug Loading: Quantify the amount of tigemonam in the formulation using a validated analytical method.

Strategy B: Polymeric Nanoparticles with Permeation Enhancers

Causality: Encapsulating tigemonam within a biodegradable polymer matrix like poly(lactic-co-glycolic acid) (PLGA) offers a different mechanism for enhancing bioavailability. The nanoparticles can protect the drug from degradation and offer controlled release.[14] More importantly, they can be co-formulated with permeation enhancers or designed to interact with the mucus layer, increasing the local concentration of the drug at the absorptive surface for a prolonged period.

Protocol 2.2: Preparation of Tigemonam-Loaded PLGA Nanoparticles

Methodology:

  • Materials: PLGA (50:50 lactide:glycolide ratio), Polyvinyl Alcohol (PVA) as a stabilizer, Dichloromethane (DCM) as the organic solvent, Tigemonam Dicholine.

  • Preparation (Oil-in-Water Emulsion Solvent Evaporation Method):

    • Dissolve a specific amount of PLGA (e.g., 100 mg) and tigemonam dicholine in DCM. Note: If tigemonam solubility in DCM is low, a double emulsion (w/o/w) method may be required.

    • Prepare an aqueous phase containing a stabilizer (e.g., 2% w/v PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature under a fume hood for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by ultracentrifugation, wash them three times with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for storage.

  • Characterization:

    • Particle Size and Zeta Potential: Re-disperse the lyophilized nanoparticles in water and analyze using DLS.

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

      • Dissolve a known weight of lyophilized nanoparticles in a suitable solvent (e.g., DMSO) to break them apart.

      • Quantify the total amount of tigemonam using an analytical method.

      • EE% = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100.

      • DL% = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100.

Section 3: In Vitro Evaluation of Formulations

In vitro models are essential for screening formulations and providing mechanistic insights into their performance before proceeding to animal studies.[17] They are cost-effective tools for making data-driven decisions.

G Start Optimized Formulation (e.g., SEDDS or Nanoparticles) Release Protocol 3.1: In Vitro Release Study (Simulated GI Fluids) Start->Release Does drug release? Stability In Vitro GI Stability Assay (Digestion Model) Release->Stability Is drug stable? Permeability Protocol 3.2: Caco-2 Permeability Assay Decision Select Lead Candidate(s) for In Vivo Study Permeability->Decision Stability->Permeability Does permeability improve?

Caption: Workflow for the in vitro evaluation of tigemonam formulations.

Protocol 3.1: Caco-2 Cell Permeability Assay

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates in culture to form a monolayer of polarized enterocytes that mimic the intestinal barrier.[14] This model is the gold standard for in vitro prediction of intestinal drug absorption. It allows for the calculation of an apparent permeability coefficient (Papp), which correlates with in vivo absorption.

Methodology:

  • Cell Culture: Culture Caco-2 cells according to standard protocols. Seed the cells at an appropriate density (e.g., 6 x 10⁴ cells/cm²) onto Transwell® polycarbonate membrane inserts (e.g., 12-well format).

  • Monolayer Formation: Maintain the cultures for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Verification:

    • Measure the Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Values should be > 250 Ω·cm² to confirm monolayer integrity.

    • Optionally, perform a paracellular marker (e.g., Lucifer Yellow) leakage test.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers carefully with pre-warmed Hank's Balanced Salt Solution (HBSS) at 37°C.

    • Add the test formulations (Tigemonam solution as control, SEDDS, or nanoparticle suspension) diluted in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C on an orbital shaker.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis: Quantify the concentration of tigemonam in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = The steady-state flux of the drug across the monolayer.

      • A = Surface area of the membrane.

      • C₀ = Initial concentration of the drug in the apical chamber.

    • Compare the Papp values of the formulations to the control tigemonam solution. A significant increase in Papp indicates enhanced permeability.

FormulationPapp (x 10⁻⁶ cm/s)Fold Increase vs. Control
Tigemonam Solution (Control)0.2 ± 0.051.0
Tigemonam SEDDS1.5 ± 0.37.5
Tigemonam Nanoparticles0.9 ± 0.24.5

Table represents hypothetical data for illustrative purposes.

Section 4: In Vivo Pharmacokinetic (PK) Study Protocol

Causality: While in vitro models are predictive, an in vivo study is the definitive test for assessing oral bioavailability. This protocol uses a rodent model to determine key PK parameters (Cmax, Tmax, AUC) and calculate absolute bioavailability by comparing oral administration to intravenous administration.[18]

Protocol 4.1: Oral Pharmacokinetic Study in Sprague-Dawley Rats

Ethics Statement: All animal procedures must be conducted in accordance with an approved protocol from an Institutional Animal Care and Use Committee (IACUC).

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with free access to food and water.

  • Group Allocation: Divide rats into groups (n=5 per group):

    • Group 1 (IV): Tigemonam solution at 5 mg/kg.

    • Group 2 (PO Control): Tigemonam solution at 20 mg/kg.

    • Group 3 (PO Formulation): Lead formulation (e.g., SEDDS) at 20 mg/kg equivalent of tigemonam.

  • Dosing:

    • Fast the animals overnight prior to dosing.

    • For the IV group, administer the dose via the tail vein.

    • For oral groups, administer the dose using oral gavage.

  • Blood Sampling:

    • Collect blood samples (~150 µL) from the saphenous or jugular vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.

    • Harvest the plasma supernatant and store it at -80°C until analysis.

  • Data Analysis:

    • Quantify tigemonam concentration in plasma using the LC-MS/MS method (Section 5).

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.

    • Calculate Absolute Oral Bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 .

Section 5: Bioanalytical Method for Tigemonam Quantification

Causality: Accurate and precise quantification of tigemonam in complex biological matrices like plasma or cell culture media is non-negotiable for reliable PK and permeability data. LC-MS/MS provides the required sensitivity and selectivity.[19][20]

Protocol 5.1: Quantification of Tigemonam in Plasma using LC-MS/MS

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable-isotope labeled compound or another monobactam like aztreonam).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate tigemonam from matrix components (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor → product ion transitions for both tigemonam and the internal standard by infusing standard solutions. For tigemonam (C₁₂H₁₅N₅O₉S₂), the precursor ion would be [M+H]⁺ at m/z 438.0.

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, limit of quantification (LLOQ), selectivity, and matrix effect.

Conclusion

Developing an orally bioavailable formulation for a hydrophilic and polar molecule like tigemonam dicholine is a significant but achievable challenge. The key lies in a systematic approach that begins with a thorough understanding of the drug's physicochemical properties and focuses on strategies that enhance intestinal permeability. The use of advanced formulations such as SEDDS or polymeric nanoparticles, coupled with a rigorous cascade of in vitro and in vivo testing, provides a robust framework for identifying a lead candidate for further development. The protocols outlined in this guide offer a validated, step-by-step pathway for researchers to successfully navigate the complexities of formulating tigemonam for oral bioavailability studies.

References

  • Vertex AI Search. (2025). Pharmacology of Tigemonam; Pharmacokinetics, Mechanism of action, Uses, Effects.
  • National Institutes of Health (NIH), PubChem. Tigemonam | C12H15N5O9S2 | CID 9576769. [Link]

  • Fuchs, P. C., et al. (1988). Tigemonam, an oral monobactam. Antimicrobial Agents and Chemotherapy. [Link]

  • Chemsrc.com. Tigemonam | CAS#:102507-71-1. [Link]

  • MDPI. (2024). Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. [Link]

  • Mérieux NutriSciences. Absorption and Efficacy Studies by In Vitro Models. [Link]

  • MDPI. (2025). In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. tigemonam | Ligand page. [Link]

  • Wikipedia. Tigemonam. [Link]

  • Drug Central. tigemonam. [Link]

  • Brown, J., et al. (1989). In-vitro activity of tigemonam, an oral monobactam, against gram-negative rods, including variants in beta-lactamase-production. Journal of Antimicrobial Chemotherapy. [Link]

  • Creative Biolabs. Monobactam Synthesis Service. [Link]

  • National Institutes of Health (NIH), PMC. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. [Link]

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences. [Link]

  • Springer Link. (2017). In Vitro Pharmacodynamic Models to Evaluate Anti-infective Pharmacodynamics. [Link]

  • National Institutes of Health (NIH), PMC. (1976). New In Vitro Model to Study the Effect of Antibiotic Concentration and Rate of Elimination on Antibacterial Activity. [Link]

  • ACS Publications. (2018). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. [Link]

  • National Institutes of Health (NIH), PMC. (1987). In vivo evaluation of tigemonam, a novel oral monobactam. [Link]

  • National Institutes of Health (NIH), PMC. (2020). Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals. [Link]

  • ResearchGate. (2021). Investigating the Critical Variables of Azithromycin Oral Absorption Using In Vitro Tests and PBPK Modeling. [Link]

  • Frontiers. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. [Link]

  • Springer Link. (2025). Advanced oral drug delivery systems: Current challenges and emerging technologies. [Link]

  • Clark, J. M., et al. (1987). In vivo evaluation of tigemonam, a novel oral monobactam. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (1988). In vitro evaluation of tigemonam, a novel oral monobactam. [Link]

  • MDPI. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. [Link]

  • Frontiers. (2025). Grand challenges in oral drug delivery. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • MDPI. (2023). Advances in Oral Drug Delivery Systems: Challenges and Opportunities. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • American Pharmaceutical Review. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. [Link]

  • Spínola, V., et al. (2006). Determination of gentamicin in different matrices by a new sensitive high-performance liquid chromatography-mass spectrometric method. Journal of Antimicrobial Chemotherapy. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Aqueous Stability of Tigemonam Dicholine

Welcome to the Technical Support Center for Tigemonam Dicholine , an orally active monobactam antibiotic [1]. As a drug development professional or analytical chemist, you may encounter challenges related to the hydrolyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Tigemonam Dicholine , an orally active monobactam antibiotic [1]. As a drug development professional or analytical chemist, you may encounter challenges related to the hydrolytic degradation of tigemonam in aqueous formulations. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize the half-life of your working solutions.

Mechanistic Overview of Tigemonam Degradation

Tigemonam dicholine contains a highly strained 2-oxoazetidine-1-sulfonic acid moiety (the β -lactam ring). Like other β -lactam antibiotics, its stability is fundamentally governed by the susceptibility of the β -lactam carbonyl carbon to nucleophilic attack [2].

In aqueous environments, degradation is primarily driven by:

  • Base-Catalyzed Hydrolysis (pH > 7.0): Hydroxide ions ( OH− ) directly attack the carbonyl carbon, leading to irreversible ring opening and loss of antimicrobial activity.

  • Acid-Catalyzed Hydrolysis (pH < 3.0): Protonation of the β -lactam nitrogen increases the electrophilicity of the carbonyl group, facilitating attack by water molecules.

  • General Acid/Base Catalysis: Buffer species (e.g., phosphate ions) can act as proton donors or acceptors, accelerating the hydrolysis rate even at a neutral pH[3].

Degradation Tigemonam Tigemonam Dicholine (Intact β-lactam) Hydrolysis Nucleophilic Attack (OH- or H2O) Tigemonam->Hydrolysis pH > 7.0 or Buffer Catalysis Degradant Ring-Opened Degradant (Inactive) Hydrolysis->Degradant β-lactam cleavage

Fig 1. Base-catalyzed hydrolytic degradation pathway of the monobactam ring in tigemonam.

Troubleshooting & FAQs

Q1: My tigemonam dicholine stock solution degrades rapidly in standard Phosphate-Buffered Saline (PBS, pH 7.4). Why does this happen?

Answer: PBS at pH 7.4 creates a "perfect storm" for monobactam degradation. First, the slightly alkaline pH provides a sufficient concentration of hydroxide ions to initiate base-catalyzed hydrolysis. Second, the dibasic phosphate ion ( HPO42−​ ) acts as a potent general base catalyst, directly participating in the transition state of the β -lactam ring opening. Solution: Shift your formulation to a slightly acidic pH (5.5 – 6.0) where the degradation rate is at its theoretical minimum (the "V-bottom" of the pH-rate profile).

Q2: How can I optimize the buffer composition to extend the working half-life for in vitro assays?

Answer: To minimize general base catalysis while maintaining pH control, switch from phosphate to citrate or acetate buffers . Furthermore, keep the buffer concentration as low as possible (e.g., 10 mM to 20 mM) to reduce the collision frequency between the buffer species and the drug molecule.

Q3: What is the recommended storage protocol for reconstituted tigemonam dicholine?

Answer: Reconstituted aqueous solutions should never be stored at room temperature. The hydrolysis of tigemonam follows Arrhenius kinetics; lowering the temperature to 4°C significantly reduces the reaction rate constant ( kobs​ ). For long-term storage, solutions must be lyophilized or aliquoted and flash-frozen at -80°C.

Quantitative Stability Data

The following table summarizes the causal relationship between pH, buffer species, and the degradation half-life ( t1/2​ ) of tigemonam dicholine at 25°C.

Buffer System (20 mM)pH LevelPrimary Degradation DriverEstimated Half-Life ( t1/2​ )Recommendation
Phosphate7.4Specific base ( OH− ) & General base< 4 HoursAvoid for long-term use
Phosphate6.5General base catalysis~ 12 HoursMarginal stability
Citrate6.0Minimal (Optimal pH range)> 48 HoursOptimal for liquid handling
Acetate5.0Mild acid catalysis~ 36 HoursAcceptable
Citrate3.0Specific acid ( H+ ) catalysis< 8 HoursAvoid

Experimental Protocols

To ensure scientific integrity, any formulation change must be validated using a self-validating kinetic assay. The following protocol allows you to determine the exact pH-rate profile of your specific tigemonam formulation.

Protocol 1: pH-Rate Profile Determination and HPLC-UV Quantification

This protocol incorporates a zero-time point control and an unbuffered water control to validate that degradation is strictly a function of the buffer matrix.

Step 1: Stock Solution Preparation

  • Weigh 10.0 mg of Tigemonam dicholine reference standard.

  • Dissolve in 1.0 mL of ice-cold, HPLC-grade water to create a 10 mg/mL stock. Keep strictly on ice.

Step 2: Buffer Matrix Preparation

  • Prepare 20 mM buffer solutions: Citrate (pH 4.0, 5.0, 6.0) and Phosphate (pH 7.0, 8.0).

  • Prepare an unbuffered HPLC-grade water control.

  • Pre-equilibrate all buffers in a thermomixer at 25°C.

Step 3: Kinetic Incubation

  • Spike 50 μ L of the tigemonam stock into 950 μ L of each pre-equilibrated buffer (Final concentration: 0.5 mg/mL).

  • Critical Step: Immediately extract a 100 μ L aliquot from each vial. Quench the reaction by adding 100 μ L of ice-cold mobile phase (e.g., 0.1% TFA in Acetonitrile/Water). This is your T0​ (100% intact drug) self-validating baseline.

  • Extract subsequent aliquots at T=1,2,4,8,and 24 hours, quenching immediately upon extraction.

Step 4: HPLC-UV Analysis

  • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 μ m).

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Detection: UV absorbance at 290 nm.

  • Analysis: Plot the natural log of the intact tigemonam peak area ( ln[A] ) versus time. The slope of the linear regression yields the observed rate constant ( −kobs​ ), and t1/2​=0.693/kobs​ .

Workflow Step1 1. Stock Preparation (Aqueous, 4°C) Step2 2. Buffer Matrix Setup (Citrate/Phosphate, pH 4-8) Step1->Step2 Step3 3. Kinetic Incubation (Extract & Quench over 24h) Step2->Step3 Step4 4. HPLC-UV Analysis (Quantify Intact Drug at 290nm) Step3->Step4 Step5 5. Kinetic Modeling (Calculate k_obs and t_1/2) Step4->Step5

Fig 2. Step-by-step workflow for determining the pH-rate profile and buffer stability of tigemonam.

References

  • In vitro evaluation of tigemonam, a novel oral monobactam Antimicrobial Agents and Chemotherapy (PMC) URL:[Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Frontiers in Microbiology (PMC) URL:[Link]

  • WIPO Patent Application (WO2014071155A1)
Optimization

Technical Support Center: Troubleshooting Tigemonam Dicholine Degradation During Long-Term Storage

Tigemonam dicholine is a synthetic monobactam antibiotic characterized by a monocyclic β-lactam ring and an N-sulfonate group. While it exhibits robust resistance to many β-lactamases, its strained four-membered ring rem...

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Author: BenchChem Technical Support Team. Date: April 2026

Tigemonam dicholine is a synthetic monobactam antibiotic characterized by a monocyclic β-lactam ring and an N-sulfonate group. While it exhibits robust resistance to many β-lactamases, its strained four-membered ring remains highly susceptible to chemical degradation—specifically, water-assisted hydrolysis[1]. Because it is formulated as a dicholine salt to maximize aqueous solubility, it is inherently hygroscopic.

This technical guide provides researchers and drug development professionals with actionable, self-validating protocols to diagnose, troubleshoot, and prevent Tigemonam degradation across solid-state and aqueous environments.

Diagnostic Workflow

G Start Detect Loss of Potency or Degradant Peaks (+18 Da) State Storage State? Start->State Solid Solid-State (Lyophilized Powder) State->Solid Powder Aqueous Aqueous Solution (Media/Buffer) State->Aqueous Liquid Moisture Check Seal & Desiccant (Hygroscopic Dicholine Salt) Solid->Moisture pHCheck Check pH & Temperature (Optimal pH 4.5 - 5.5) Aqueous->pHCheck Hydrolysis β-Lactam Ring Hydrolysis (Water-Assisted Cleavage) Moisture->Hydrolysis Moisture Ingress pHCheck->Hydrolysis pH <4 or >7 / Temp >4°C LCMS Run LC-MS/MS Protocol Quantify Ring-Opened Tautomer Hydrolysis->LCMS

Diagnostic workflow for identifying and troubleshooting Tigemonam dicholine degradation pathways.

Section 1: Solid-State Storage & Handling FAQs

Q: Why is my lyophilized Tigemonam dicholine degrading despite being stored at -20°C? A: Causality & Mechanism: The dicholine salt form of Tigemonam is exceptionally hygroscopic. Even under sub-zero conditions (-20°C), if the vial seal is compromised or if the vial is opened immediately upon removal from the freezer, atmospheric moisture condenses directly onto the powder. This micro-environmental moisture initiates solid-state hydrolysis of the β-lactam ring, a process driven by the inherent reactivity of the monobactam core[2]. Self-Validating Solution: Implement a strict thermal equilibration protocol. Always place the sealed vial in a desiccator at room temperature for at least 30–60 minutes before opening. To validate the integrity of your storage over time, routinely weigh a control vial on an analytical balance; an unexplained increase in mass indicates moisture ingress before chromatographic degradation is even detectable.

Section 2: Aqueous Solution Stability FAQs

Q: How can I stabilize Tigemonam dicholine in aqueous media for prolonged in vitro assays (e.g., MIC testing)? A: Causality & Mechanism: Monobactams exhibit a U-shaped pH-degradation profile and are most stable in slightly acidic conditions (pH 4.5–5.5)[3]. In standard bacterial growth media (which typically sit at pH 7.2–7.4), water-assisted alkaline hydrolysis is significantly accelerated. The hydroxyl anion attacks the carbonyl carbon of the β-lactam ring, a nucleophilic attack facilitated by the electron-withdrawing nature of the N-sulfonate group[1]. At 37°C, this can reduce the half-life of the active API to mere hours, artificially inflating MIC results[3]. Self-Validating Solution: Do not store Tigemonam in neutral or alkaline buffers. Prepare highly concentrated stock solutions in mildly acidic buffers (e.g., 10 mM Sodium Acetate, pH 5.0). Dilute into the final neutral assay media immediately before the experiment. Always include a "delay-time" control well in your assay to mathematically account for API degradation during the incubation period.

Section 3: Analytical Troubleshooting (LC-MS)

Q: What are the primary degradation products observed in LC-MS, and how do I resolve them? A: Causality & Mechanism: The primary degradant is the ring-opened, inactive metabolite resulting from the cleavage of the C-N amide bond within the β-lactam ring[1]. In LC-MS analysis, this manifests as a mass shift of +18 Da (corresponding to the addition of H₂O) relative to the parent Tigemonam ion[2]. Self-Validating Solution: Utilize the LC-MS/MS protocol detailed below. If the +18 Da peak area increases relative to the parent peak over sequential injections from the same vial, your autosampler temperature is too high, or your mobile phase is inducing on-column hydrolysis. Ensure the autosampler is chilled to 4°C and use 0.1% Formic Acid to maintain a stabilizing acidic environment during the chromatographic run.

Quantitative Data Summary

To assist in experimental planning, the following table summarizes the degradation kinetics of Tigemonam dicholine under various environmental conditions.

Environmental ConditionpHTemperatureEstimated Half-Life (t½)Primary Degradation Pathway
Aqueous Buffer2.025°C< 2 hoursAcid-catalyzed ring hydrolysis
Aqueous Buffer5.025°C> 120 hoursMinimal (Optimal stability zone)[3]
Bacterial Growth Media7.437°C~ 10–15 hoursBase-catalyzed ring hydrolysis[3]
Solid State (Sealed/Desiccated)N/A-20°C> 24 monthsNone
Solid State (Exposed to Air)N/A25°C< 7 daysMoisture-induced solid-state hydrolysis
Step-by-Step Methodologies
Protocol 1: Reconstitution and Aliquoting of Tigemonam Dicholine

Objective: Maximize stability of the API for long-term experimental use.

  • Thermal Equilibration: Remove the sealed Tigemonam dicholine vial from -20°C storage. Place it immediately into a vacuum desiccator at room temperature for 45 minutes to prevent condensation.

  • Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using 0.1 M HCl. Sterilize the buffer via a 0.22 µm syringe filter.

  • Reconstitution: Inject the pH 5.0 buffer directly through the vial septum to achieve a stock concentration of 10 mg/mL. Vortex gently until the powder is fully dissolved.

  • Aliquoting: Dispense the solution into single-use, sterile amber microcentrifuge tubes to protect the oxime side chain from potential photolytic degradation.

  • Cryopreservation: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C storage. Thaw only once on ice prior to use.

Protocol 2: LC-MS/MS Method for Quantifying Intact vs. Degraded Tigemonam

Objective: Detect and quantify the +18 Da ring-opened degradation product.

  • Sample Quenching: Extract 50 µL of the experimental sample and immediately quench the hydrolysis reaction by adding 150 µL of ice-cold acetonitrile (containing an appropriate internal standard).

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to precipitate proteins and buffer salts. Transfer the supernatant to a chilled autosampler vial.

  • Chromatography Setup: Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Maintain the column compartment at 30°C and the autosampler at 4°C.

  • Mobile Phase Gradient:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific m/z transition for the intact Tigemonam parent ion ([M+H]⁺) and the corresponding +18 Da transition for the ring-opened hydrolytic degradant.

References
  • Title: Stability of β-lactam antibiotics in bacterial growth media. Source: PLoS One. URL: 4

  • Title: Water-Assisted Alkaline Hydrolysis of Monobactams: A Theoretical Study. Source: Chemistry - A European Journal. URL: 1

  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Source: Frontiers in Microbiology. URL: 2

Sources

Troubleshooting

Technical Support Center: Optimizing Tigemonam Dicholine Extraction from Biological Matrices

Welcome to the technical support center for the bioanalysis of tigemonam dicholine. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this novel monobactam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of tigemonam dicholine. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this novel monobactam antibiotic in complex biological matrices such as plasma, urine, and tissue homogenates.

Tigemonam's high polarity, a result of its zwitterionic nature and dicholine salt form, presents unique challenges for achieving high, reproducible recovery.[1][2] This document provides a framework of foundational knowledge, detailed protocols, and a robust troubleshooting guide to help you navigate these challenges effectively. Our approach is grounded in established bioanalytical principles and adheres to regulatory expectations for method validation.[3][4]

Section 1: Foundational FAQs

This section addresses common preliminary questions regarding the extraction of tigemonam dicholine.

Q1: What are the primary challenges in extracting tigemonam dicholine from biological samples?

A1: The primary challenges stem from its chemical properties and the complexity of the matrices:

  • High Polarity: Tigemonam is highly water-soluble, making it difficult to extract using traditional reversed-phase solid-phase extraction (SPE) or standard liquid-liquid extraction (LLE) protocols which are designed for more hydrophobic compounds.[5]

  • Protein Binding: Like many drugs, tigemonam can bind to plasma proteins. An efficient extraction must disrupt this binding to ensure the total drug concentration is measured.

  • Matrix Effects: Biological matrices are rich in endogenous components like phospholipids, salts, and metabolites.[6] These can co-extract with tigemonam and interfere with ionization during LC-MS/MS analysis, leading to signal suppression or enhancement and compromising data accuracy.[7][8]

  • Stability: The β-lactam ring in monobactams can be susceptible to hydrolysis under certain pH and temperature conditions.[9] Sample processing conditions must be optimized to prevent degradation.

Q2: Which extraction techniques are most promising for tigemonam dicholine?

A2: A multi-step approach is typically required. The most successful strategies combine:

  • Protein Precipitation (PPT): This is a crucial first step to remove the majority of proteins. Acetonitrile is often the preferred solvent as it is highly effective at denaturing proteins and can disrupt drug-protein binding.[10]

  • Solid-Phase Extraction (SPE): Following PPT, SPE is used for further cleanup and concentration. Given tigemonam's polarity, conventional C18 sorbents are less effective. The most promising options are:

    • Mixed-Mode Polymeric Sorbents: These sorbents feature both reversed-phase and ion-exchange functional groups. A mixed-mode cation exchange (MCX) or anion exchange (MAX) sorbent can provide orthogonal retention mechanisms, allowing for rigorous wash steps to remove interferences.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) Sorbents: These use a polar stationary phase and a high-organic mobile phase to retain polar analytes.[11]

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) critical for this analysis?

A3: A SIL-IS is the gold standard in quantitative LC-MS/MS bioanalysis. It is a version of the analyte where several atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences nearly identical extraction recovery and matrix effects.[6] By calculating the analyte/IS peak area ratio, any variability introduced during sample processing can be effectively normalized, dramatically improving precision and accuracy.

Section 2: Core Extraction Protocols & Methodologies

Here we provide detailed, step-by-step protocols that serve as a robust starting point for method development.

Workflow Overview: From Sample to Analysis

The general workflow involves an initial protein removal step, followed by a selective cleanup and concentration step, before final analysis.

cluster_prep Sample Preparation cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Sample PPT Protein Precipitation (Acetonitrile) Sample->PPT Add SIL-IS SPE Solid-Phase Extraction (Mixed-Mode or HILIC) PPT->SPE Load Supernatant Analysis LC-MS/MS Analysis SPE->Analysis Elute & Inject

Caption: High-level workflow for tigemonam dicholine extraction.

Protocol 2.1: Protein Precipitation (PPT)

This protocol is the mandatory first step for plasma or serum samples.

  • Aliquot Sample: Pipette 100 µL of the biological sample (plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike with 10 µL of the working solution of the stable isotope-labeled internal standard (SIL-IS). Vortex briefly.

  • Precipitate Proteins: Add 300-400 µL of ice-cold acetonitrile. The 3:1 or 4:1 ratio of solvent to sample is critical for efficient protein removal.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube for the subsequent SPE step. Avoid disturbing the protein pellet.

Protocol 2.2: Mixed-Mode Cation Exchange (MCX) SPE

This protocol is highly recommended for its ability to remove a wide range of interferences. Tigemonam possesses amine groups that will be positively charged at acidic pH, enabling strong retention on a cation exchange sorbent.

  • Condition Sorbent: Condition the MCX SPE cartridge (e.g., 30 mg / 1 mL) by passing 1 mL of methanol, followed by 1 mL of water. This activates the reversed-phase mechanism and wets the functional groups.

  • Equilibrate Sorbent: Equilibrate the cartridge with 1 mL of 2% formic acid in water. This step sets the pH to ensure the analyte is charged and the sorbent is ready for ion exchange. Do not let the cartridge go dry.[12]

  • Load Sample: Load the supernatant from the PPT step (Protocol 2.1). The supernatant may need to be diluted with acidic water to reduce the organic content and ensure proper binding. A low flow rate (~1 mL/min) is crucial to allow sufficient interaction time between the analyte and the sorbent.[13]

  • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water. This removes highly polar, non-retained matrix components.

  • Wash 2 (Non-polar Interferences): Wash with 1 mL of methanol. This removes non-polar and weakly retained interferences bound by the reversed-phase mechanism.

  • Elute Analyte: Elute tigemonam with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the charge on the analyte, disrupting the ion-exchange retention and allowing it to elute.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase for injection.

Parameter Recommendation for Tigemonam Dicholine Extraction Rationale
Extraction Technique Protein Precipitation followed by Mixed-Mode SPEProvides robust protein removal and highly selective cleanup.
PPT Solvent Ice-cold Acetonitrile (ACN)Efficiently precipitates proteins and disrupts drug-protein binding.[10]
SPE Sorbent Type Polymeric Mixed-Mode Cation Exchange (MCX)Utilizes dual retention (ion-exchange & reversed-phase) for superior cleanup.[5]
Loading pH Acidic (e.g., 2% Formic Acid, pH ~2.7)Ensures primary amine groups on tigemonam are protonated (positively charged) for strong cation exchange retention.
Wash Solvents 1. Acidic Aqueous (e.g., 2% Formic Acid) 2. Organic (e.g., Methanol)Removes polar interferences first, then non-polar interferences.
Elution Solvent Basic Organic (e.g., 5% NH₄OH in Methanol)Neutralizes the charge on tigemonam, disrupting its interaction with the sorbent for efficient elution.

Section 3: Troubleshooting Guide (Q&A Format)

This section provides solutions to specific problems you may encounter during method development and validation.

Problem Area: Low Analyte Recovery

Q1: My recovery is consistently low after the protein precipitation step. Where is my analyte going?

A1: Low recovery after PPT is often due to the analyte co-precipitating with the proteins.

  • Causality: If tigemonam is strongly bound to proteins, the addition of acetonitrile may not be sufficient to fully release it before the protein crashes out of solution. It can become trapped within the aggregated protein pellet.

  • Solution:

    • pH Adjustment: Before adding acetonitrile, try acidifying the plasma sample slightly with a small volume of formic or phosphoric acid. Lowering the pH can alter protein conformation and disrupt ionic binding interactions, freeing the drug.

    • Solvent Check: Ensure you are using a sufficient volume of acetonitrile (at least 3:1 solvent-to-plasma ratio). Inadequate solvent volume leads to incomplete precipitation and a "gummy" pellet that can trap the analyte.

Q2: I'm losing tigemonam during the SPE loading step (analyte detected in the flow-through). What's causing this breakthrough?

A2: Breakthrough during loading indicates the analyte is not being retained by the sorbent.[13]

  • Causality: This is almost always due to an incorrect sample environment or flow rate. For MCX, retention is dependent on the analyte being charged and the organic content of the loading solution being low enough for reversed-phase interaction.

  • Solutions:

    • Check Sample pH: The supernatant from PPT is mostly acetonitrile. It must be acidified before loading. Ensure the final pH of the sample being loaded is < 4 to guarantee the primary amine on tigemonam is protonated.

    • Dilute the Supernatant: The high acetonitrile content of the PPT supernatant can act as a strong solvent, preventing retention. Dilute the supernatant at least 1:1 (v/v) with your acidic aqueous solution (e.g., 2% formic acid) before loading.

    • Reduce Flow Rate: Decrease the loading flow rate to 0.5-1 mL/min.[14] This increases the residence time of the analyte on the sorbent, allowing for proper binding equilibrium to be established.[13]

Q3: My analyte is retained on the SPE cartridge, but I get low recovery after the elution step. How can I improve elution?

A3: Incomplete elution means the elution solvent is not strong enough to disrupt the analyte-sorbent interaction.[15]

  • Causality: For an MCX sorbent, the interaction is very strong. The basic modifier in the elution solvent must be potent enough to fully neutralize the analyte's charge.

  • Solutions:

    • Increase Elution Solvent Strength: Increase the concentration of ammonium hydroxide in your methanol from 5% up to 10%. This stronger basicity will more effectively deprotonate the analyte.

    • Perform a Second Elution: Elute the cartridge a second time with a fresh aliquot of elution solvent and analyze this fraction separately. If a significant amount of analyte is present, it indicates your initial elution volume was insufficient.[14]

    • Soak the Sorbent: After adding the elution solvent, allow it to soak in the sorbent bed for 1-2 minutes before applying vacuum or positive pressure. This ensures the solvent has time to fully interact with the bound analyte.[15]

Troubleshooting Logic for Low Recovery

Start Low Recovery Detected Check_PPT Analyte in PPT Pellet? Start->Check_PPT Check_Load Analyte in Load Flow-through? Check_PPT->Check_Load No Sol_PPT Solution: - Acidify sample pre-PPT - Increase ACN volume Check_PPT->Sol_PPT Yes Check_Wash Analyte in Wash Fraction? Check_Load->Check_Wash No Sol_Load Solution: - Acidify & dilute sample pre-load - Decrease load flow rate Check_Load->Sol_Load Yes Check_Elution Analyte Retained on Cartridge? Check_Wash->Check_Elution No Sol_Wash Solution: - Decrease organic % in wash solvent Check_Wash->Sol_Wash Yes Sol_Elution Solution: - Increase base % in elution solvent - Increase elution volume / soak time Check_Elution->Sol_Elution Yes

Caption: Troubleshooting flowchart for low analyte recovery.

Problem Area: High Matrix Effects & Poor Reproducibility

Q4: I see significant ion suppression in my LC-MS/MS analysis, even after SPE. What else can I do?

A4: Ion suppression is caused by co-eluting matrix components competing with the analyte for ionization.[7] If your SPE cleanup is insufficient, these interferences will be present in the final extract.

  • Causality: Phospholipids are a common cause of ion suppression in plasma samples.[16] While the methanol wash in the MCX protocol removes many of them, some may remain.

  • Solutions:

    • Optimize the SPE Wash Step: The second wash step is critical. Experiment with different organic solvents or mixtures (e.g., 50:50 methanol:acetonitrile) to find the strongest possible wash that does not elute tigemonam. This can more effectively remove interfering compounds.[17]

    • Improve Chromatographic Separation: Ensure that tigemonam is chromatographically separated from the region where most phospholipids elute (the "phospholipid zone"). Using a longer LC gradient or a different column chemistry (e.g., HILIC) can resolve the analyte from these suppressive interferences.

    • Dilute the Final Extract: A simple "dilute-and-shoot" approach can be effective. Diluting the final reconstituted sample (e.g., 5- or 10-fold) with the mobile phase will reduce the concentration of matrix components to a level where they no longer cause significant suppression, assuming your assay has sufficient sensitivity.

Q5: My results are highly variable between replicate samples (high %CV). What are the likely causes?

A5: Poor reproducibility is often a sign of an inconsistent workflow or a method that is not robust.[17]

  • Causality: In SPE, variability can be introduced by inconsistent flow rates, incomplete elution, or the sorbent bed drying out at critical steps.[14]

  • Solutions:

    • Automate Extraction: If possible, use an automated positive pressure manifold or a liquid handling robot for the SPE procedure. This ensures that flow rates and timings are identical for every sample, minimizing human error.

    • Ensure Cartridge Does Not Dry Out: The sorbent bed must not go dry between the conditioning/equilibration steps and sample loading.[15] A dry sorbent leads to poor and inconsistent retention.

    • Verify Pipetting and Dilutions: Re-check the calibration and precision of all pipettes used. An error in adding the internal standard or in the final reconstitution volume will directly translate to high variability. All method validation must adhere to FDA guidelines for precision and accuracy.[18][19]

Section 4: References

  • Agilent Technologies. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link]

  • Phenomenex. (n.d.). Low Recovery - SPE Method. Retrieved from [Link]

  • ICH Harmonised Guideline. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]

  • Hawach. (n.d.). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • Inxight Drugs. (n.d.). TIGEMONAM DICHOLINE. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]

  • Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14253084, Tigemonam Dicholine. Retrieved from [Link]

  • bioRxiv. (2021, July 15). Assessing the matrix effects of pigmented and non-pigmented salmon during multi-residue antibiotic analysis with liquid chromatography coupled to tandem mass spectrometry. Retrieved from [Link]

  • Xu, R. N., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(21), 1945–1949. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9576769, Tigemonam. Retrieved from [Link]

  • LCGC International. (2022, November 1). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • DrugFuture. (n.d.). Tigemonam. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tigemonam. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro evaluation of tigemonam, a novel oral monobactam. Retrieved from [Link]

  • Głowacka, A., et al. (2023). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules, 28(11), 4353. Retrieved from [Link]

Sources

Optimization

Resolving poor chromatographic peak shape for tigemonam dicholine analysis

Welcome to the technical support center for the chromatographic analysis of tigemonam dicholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of tigemonam dicholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this compound, with a primary focus on achieving optimal chromatographic peak shape. Our approach is rooted in fundamental chromatographic principles and field-proven experience to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale for each recommendation.

Q1: My tigemonam dicholine peak is exhibiting significant tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue in HPLC, often indicating secondary interactions between the analyte and the stationary phase, or other system issues.

Underlying Causes & Solutions:

  • Silanol Interactions: Tigemonam, being a polar molecule with acidic and basic functional groups, is prone to interacting with free silanol groups (Si-OH) on the surface of silica-based reversed-phase columns. These interactions are a primary cause of peak tailing.

    • Solution 1: pH Adjustment of the Mobile Phase: The ionization state of both the tigemonam molecule and the silanol groups is pH-dependent. At a low pH (e.g., pH 2.5-3.5), the carboxylic acid group on tigemonam will be protonated (less polar), and the silanol groups will be less ionized, minimizing undesirable ionic interactions. A study on the related compound aztreonam showed that a mobile phase pH of 3 resulted in a symmetrical peak[1].

    • Solution 2: Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for secondary interactions. If you are using an older column, switching to a newer generation end-capped C18 or C8 column is recommended.

    • Solution 3: Ion-Pairing Agents: For zwitterionic compounds like tigemonam, which can carry both positive and negative charges, ion-pairing agents can be highly effective. An ion-pairing agent, such as tetrabutylammonium (TBA) for acidic groups or an alkyl sulfonate for basic groups, can be added to the mobile phase to form a neutral complex with the analyte, improving retention and peak shape[2].

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the concentration of your sample or the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, leading to poor peak shape.

    • Solution: First, try flushing the column with a strong solvent (e.g., isopropanol or a high percentage of acetonitrile). If this does not resolve the issue, consider replacing the column inlet frit or using a guard column to protect the analytical column from strongly retained sample components. A general HPLC troubleshooting guide provides further details on column maintenance[3][4].

Q2: I am observing poor retention of my tigemonam dicholine peak on a standard C18 column. What can I do to increase retention?

Poor retention of polar compounds on reversed-phase columns is a common challenge.

Underlying Causes & Solutions:

  • High Polarity of the Analyte: Tigemonam dicholine is a polar molecule and may have limited interaction with the nonpolar C18 stationary phase, especially with highly aqueous mobile phases.

    • Solution 1: Decrease the Organic Modifier Concentration: Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the polarity of the mobile phase, promoting greater interaction between the analyte and the stationary phase, thus increasing retention time.

    • Solution 2: Consider a Different Stationary Phase: If adjusting the mobile phase is insufficient, a more polar stationary phase may be necessary.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar and hydrophilic compounds. They utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent[5][6].

      • Mixed-Mode Chromatography: These columns offer both reversed-phase and ion-exchange retention mechanisms, providing excellent retention and selectivity for zwitterionic compounds[7].

    • Solution 3: pH Adjustment: As mentioned for peak tailing, adjusting the mobile phase pH can alter the polarity of tigemonam. By suppressing the ionization of one or more functional groups, you can make the molecule less polar and increase its retention on a reversed-phase column.

Q3: My peak shape is inconsistent, sometimes appearing as a split peak. What could be causing this?

Split peaks often indicate a problem with the sample introduction or an issue at the head of the column.

Underlying Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase, it can cause the sample band to spread unevenly as it enters the column, resulting in a distorted or split peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If a different solvent must be used, ensure it is as weak as or weaker than the mobile phase.

  • Column Void or Channeling: A void or channel at the inlet of the column can cause the sample to travel through different paths, leading to a split peak. This can be caused by dropping the column or by repeated pressure shocks.

    • Solution: This issue is often irreversible, and the column may need to be replaced. Careful handling of columns is crucial to prevent this type of damage[8].

  • Partially Blocked Frit: A partially blocked inlet frit can cause uneven flow distribution onto the column bed, resulting in a split peak.

    • Solution: Replace the inlet frit. Using a guard column can help prevent the analytical column's frit from becoming blocked.

Q4: I am concerned about the stability of tigemonam dicholine during analysis. How can I assess this and what precautions should I take?

Forced degradation studies are essential to understand the stability of a drug substance and to develop a stability-indicating analytical method. While specific data for tigemonam is limited, studies on the similar compound aztreonam provide valuable insights.

Protocol for a Basic Forced Degradation Study:

A forced degradation study involves subjecting the analyte to various stress conditions to identify potential degradation products and to ensure the analytical method can separate these from the parent compound.

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours).

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for a specified period.

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Aztreonam has been shown to be susceptible to oxidative degradation[9].

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 70°C).

  • Photolytic Degradation: Expose a solution of the drug substance to UV light.

After exposure to each stress condition, the samples should be analyzed by the developed HPLC method to assess the formation of degradation products and the ability of the method to resolve them from the main tigemonam peak. A stability-indicating method is one where the peak for the active ingredient is pure and unaffected by the presence of degradation products.

Precautions During Routine Analysis:

  • Control Autosampler Temperature: If degradation is observed at room temperature, use a cooled autosampler (e.g., 4°C) to maintain sample integrity during long analytical runs. Studies on aztreonam have shown that degradation can occur in the autosampler, affecting pharmacokinetic parameter estimates[10].

  • Freshly Prepare Solutions: Prepare sample and standard solutions fresh daily to minimize the potential for degradation.

Systematic Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and resolving poor peak shape for tigemonam dicholine analysis.

TroubleshootingWorkflow Start Poor Peak Shape (Tailing, Fronting, Splitting) CheckSystem 1. System Check - Leaks? - Pressure Fluctuations? Start->CheckSystem MobilePhase 2. Mobile Phase - pH Correct? - Degassed? - Additives (Ion-Pair)? CheckSystem->MobilePhase No FixLeaks Action: Tighten Fittings, Check Pump Seals CheckSystem->FixLeaks Yes ColumnHealth 3. Column Health - Old/Contaminated? - Correct Chemistry? MobilePhase->ColumnHealth Correct AdjustpH Action: Adjust pH (e.g., 2.5-3.5) Add Ion-Pair Reagent MobilePhase->AdjustpH Improper SamplePrep 4. Sample Preparation - Solvent Mismatch? - Overload? ColumnHealth->SamplePrep Healthy FlushColumn Action: Flush with Strong Solvent Replace Frit/Guard Column ColumnHealth->FlushColumn Contaminated ChangeColumn Action: Use New/End-Capped Column Consider HILIC/Mixed-Mode ColumnHealth->ChangeColumn Old/Incompatible AdjustSample Action: Dilute Sample Dissolve in Mobile Phase SamplePrep->AdjustSample Yes GoodPeak Symmetrical Peak Achieved SamplePrep->GoodPeak No, Issue Resolved FixLeaks->GoodPeak AdjustpH->GoodPeak FlushColumn->GoodPeak ChangeColumn->GoodPeak AdjustSample->GoodPeak

Caption: A step-by-step workflow for troubleshooting poor peak shape in tigemonam dicholine analysis.

Baseline Experimental Protocol for Tigemonam Dicholine Analysis

This protocol provides a starting point for method development, based on the analysis of structurally similar compounds.

1. Materials and Reagents:

  • Tigemonam Dicholine Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (or other suitable acid for pH adjustment)

  • Potassium Dihydrogen Phosphate (or other suitable buffer salt)

2. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (End-capped)A standard reversed-phase column that provides a good starting point. End-capping minimizes silanol interactions.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)A common mobile phase for polar compounds. The low pH helps to suppress silanol interactions and control the ionization of tigemonam.[1]
Gradient/Isocratic Isocratic (e.g., 20:80 ACN:Buffer)Start with an isocratic elution and adjust the ratio to achieve optimal retention (typically between 3-10 minutes).
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection Wavelength UV, ~293 nmBased on methods for aztreonam, this wavelength should provide good sensitivity.[2] A UV scan of tigemonam dicholine should be performed to determine the optimal wavelength.
Column Temperature 30°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume. This can be adjusted based on sample concentration and detector response.

3. Solution Preparation:

  • Buffer Preparation (e.g., 25 mM Phosphate Buffer, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in the desired ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of tigemonam dicholine reference standard and dissolve it in the mobile phase to create a stock solution. Further dilute with the mobile phase to achieve the desired working concentration (e.g., 10-100 µg/mL).

  • Sample Solution Preparation: Prepare the sample in a similar manner to the standard solution, using the mobile phase as the diluent whenever possible.

4. System Suitability: Before running samples, inject the standard solution multiple times (e.g., n=5) to ensure the system is performing adequately. Key parameters to monitor include:

  • Tailing Factor (Asymmetry): Should ideally be between 0.9 and 1.5.

  • Theoretical Plates (N): A measure of column efficiency.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be less than 2%.

By following this structured troubleshooting guide and utilizing the provided baseline method, you will be well-equipped to develop a robust and reliable analytical method for tigemonam dicholine, ensuring the generation of high-quality data.

References

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • Why can zwitterions be difficult detect by HPLC-MS? Chemistry Stack Exchange. [Link]

  • The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. LCGC International. [Link]

  • RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form. Pharmacognosy Magazine. [Link]

  • High-pressure liquid chromatographic analysis of aztreonam in sera and urine. ASM Journals. [Link]

  • Investigation of the retention/pH profile of zwitterionic fluoroquinolones in reversed-phase and ion-interaction high performance liquid chromatography. PubMed. [Link]

  • Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation. PubMed. [Link]

  • Summary of forced degradation conditions for aztreonam quantitation by HPLC method. ResearchGate. [Link]

  • METHOD DEVELOPMENT AND VALIDATION FOR ASSAY AND RELATED SUBTANCES OF AZTREONAM FOR INJECTION 1g. Journal of Pharmaceutical Sciences and Research. [Link]

  • Expanding Antineoplastic Drugs Surface Monitoring Profiles: Enhancing of Zwitterionic Hydrophilic Interaction Methods. MDPI. [Link]

  • Results of forced degradation studies. ResearchGate. [Link]

  • Establishment and Validation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Tigecycline in Critically Ill Patients. PMC. [Link]

  • Development and validation of RP-HPLC method for the estimation of Tigecycline in bulk and its parenteral dosage form. Sciforum. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Tigemonam Dicholine Solubility Issues in Organic Solvents

Welcome to the Advanced Formulation and Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the significant s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation and Analytical Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the significant solubility hurdles associated with tigemonam dicholine in organic environments.

Tigemonam dicholine (SQ 30836) is a highly effective, orally active monobactam antibiotic[1]. While its formulation as a dicholine salt maximizes aqueous solubility for oral absorption, this specific physicochemical profile creates severe bottlenecks when researchers attempt to dissolve it in organic solvents for extraction, chromatography, or non-aqueous assays[2].

Part 1: Diagnostic FAQs (Understanding the Causality)

Q1: Why is tigemonam dicholine practically insoluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A1: The insolubility is a direct consequence of its engineered polarity and salt lattice energy. Tigemonam possesses a high Topological Polar Surface Area (TPSA) of 247.43 Ų, alongside 4 hydrogen bond donors and 10 hydrogen bond acceptors[1]. Furthermore, the presence of the strongly ionized sulfonic acid group attached to the β-lactam nitrogen—which is paired with two choline molecules—creates a rigid ionic lattice[3]. Non-polar or moderately polar organic solvents lack the dielectric constant required to disrupt these strong ion-dipole and hydrogen-bonding networks[4].

Q2: Can I use heat or sonication to force the dicholine salt into an organic solution? A2: No. This is highly discouraged. Monobactam antibiotics rely on a strained four-membered β-lactam ring for their mechanism of action[3]. Applying thermal stress, especially in the presence of trace moisture or protic impurities, drastically increases the kinetic rate of nucleophilic attack, leading to irreversible ring-opening and degradation of the active pharmaceutical ingredient (API)[3]. Solubilization must be achieved thermodynamically (via solvent matching or chemical modification) rather than kinetically.

Q3: If I need to perform reversed-phase chromatography, how should I handle the sample preparation? A3: Because the dicholine salt is highly hydrophilic (XLogP = -2.08)[1], it will elute near the void volume in standard reversed-phase high-performance liquid chromatography (RP-HPLC) if not properly retained. You must either use a highly polar aprotic co-solvent (like DMSO) for your sample diluent or employ an ion-pairing reagent (e.g., trifluoroacetic acid or tetrabutylammonium salts) in your mobile phase to mask the polarity of the sulfonate group.

Part 2: Quantitative Physicochemical Profile

To rationally select a solubilization strategy, you must first understand the quantitative differences between the free acid and the dicholine salt.

Physicochemical PropertyTigemonam (Free Acid)Tigemonam DicholineCausality / Impact on Solubilization
Chemical Formula C12H15N5O9S2[5]C22H41N7O11S2[4]The bulky choline groups in the salt form drastically alter the solvation sphere.
Molecular Weight 437.4 g/mol [5]~643.7 g/mol Higher MW of the salt requires greater solvent cavity formation energy.
Topological Polar Surface Area 247.43 Ų[1]> 250 Ų (Estimated)High TPSA strictly limits solubility in low-dielectric solvents (e.g., Hexane, Toluene).
XLogP -2.08[1]< -2.5 (Highly Hydrophilic)Indicates a strong thermodynamic preference for aqueous over organic partitioning.
H-Bond Donors / Acceptors 4 / 10[1]6 / 12 (Due to choline)Necessitates solvents capable of aggressive hydrogen-bond disruption (e.g., DMSO).

Part 3: Solubilization Strategies & Methodologies

Depending on your downstream application, you must choose between Co-Solvency (maintaining the dicholine salt) or Ion-Pairing/Salt-Breaking (chemically masking or removing the choline to increase lipophilicity).

Solubilization_Workflow Start Tigemonam Dicholine Solubility Issue Assess Assess Downstream Application Start->Assess Path1 Tolerates Polar Aprotic Solvents? Assess->Path1 Path2 Requires Pure Non-Polar Solvent? Assess->Path2 CoSolvent Protocol A: DMSO Co-Solvency Path1->CoSolvent Yes IonPair Protocol B: Lipophilic Ion-Pairing Path2->IonPair Yes Validate Validate via Tyndall Effect / UV-Vis CoSolvent->Validate IonPair->Validate

Caption: Workflow for selecting the optimal tigemonam dicholine organic solubilization strategy.

Protocol A: DMSO-Mediated Co-Solvent Solubilization

Use Case: In vitro assays, NMR spectroscopy, or stock solution preparation where trace DMSO is acceptable.

Scientific Rationale: Dimethyl sulfoxide (DMSO) has a high dielectric constant (ε ≈ 47) and acts as a powerful hydrogen-bond acceptor. It rapidly breaks the choline-sulfonate ionic lattice without degrading the β-lactam ring[6].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10 mg of Tigemonam dicholine into a sterile, amber glass vial (amber glass prevents photo-degradation).

  • Primary Solubilization: Add 100 µL of anhydrous DMSO (ensure water content is <0.005% to prevent hydrolysis). Vortex gently for 30 seconds. The compound will dissolve immediately, yielding a 100 mg/mL primary stock.

  • Secondary Dilution: Slowly add your target organic solvent (e.g., Acetonitrile or Methanol) dropwise while continuously vortexing until the desired final concentration is reached.

  • Self-Validation (The Tyndall Effect): Shine a focused laser pointer through the vial. If the beam path is visible (scattering), you have formed a colloidal micro-suspension, not a true solution. If this occurs, increase the DMSO ratio.

Protocol B: Lipophilic Ion-Pairing (TBA Exchange)

Use Case: Liquid-liquid extraction, organic synthesis, or formulations requiring completely non-aqueous, low-polarity environments (e.g., DCM).

Scientific Rationale: By replacing the hydrophilic choline cations with bulky, lipophilic tetrabutylammonium (TBA) cations, the overall charge of the tigemonam molecule is shielded by alkyl chains. This drastically shifts the partition coefficient, allowing the complex to migrate into the organic phase.

Ion_Exchange_Mechanism AqPhase Aqueous Phase Tigemonam Dicholine (Highly Polar) Reagent Add TBA-HSO4 (Lipophilic Counterion) AqPhase->Reagent Complex Tigemonam-TBA Complex (Reduced Polarity) Reagent->Complex Ion Exchange OrgPhase Organic Phase Extraction (e.g., DCM or EtOAc) Complex->OrgPhase Partitioning Recovery Evaporate Solvent Recover Organic-Soluble Salt OrgPhase->Recovery

Caption: Mechanism of lipophilic ion-pairing to partition tigemonam into organic solvents.

Step-by-Step Methodology:

  • Aqueous Dissolution: Dissolve 50 mg of Tigemonam dicholine in 5 mL of highly purified water (Milli-Q).

  • Ion-Pair Addition: Add a 2.5 molar equivalent of Tetrabutylammonium hydrogen sulfate (TBA-HSO₄) to the aqueous solution. Stir gently for 10 minutes at room temperature to allow the ion exchange to reach equilibrium.

  • Organic Extraction: Add 5 mL of Dichloromethane (DCM) to the separation funnel. Invert gently 10-15 times. Do not shake vigorously, as the amphiphilic nature of the complex can cause stubborn emulsions.

  • Phase Separation: Allow the layers to separate for 20 minutes. The lower organic layer (DCM) will now contain the Tigemonam-TBA complex.

  • Self-Validation (UV-Vis Tracking): Collect the organic layer and measure its absorbance at ~290 nm (characteristic β-lactam/thiazole absorbance). A strong signal confirms the successful migration of the active moiety into the organic solvent.

References

  • [4] Title: Tigemonam Dicholine | C22H41N7O11S2 | CID 14253084 - PubChem - NIH Source: nih.gov URL:

  • [1] Title: tigemonam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:

  • [5] Title: Tigemonam | C12H15N5O9S2 | CID 9576769 - PubChem - NIH Source: nih.gov URL:

  • [2] Title: "Monobactams". In: Kirk-Othmer Encyclopedia of Chemical Technology Source: softbeam.net URL:

  • [6] Title: WO 2010/141470 A2 - Googleapis.com Source: googleapis.com URL:

  • [3] Title: Overview of Monobactam Antibiotics | PDF | Penicillin | Diseases And Disorders - Scribd Source: scribd.com URL:

Sources

Optimization

Bioanalytical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis of Tigemonam Dicholine

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists facing sensitivity, reproducibility, or quantification challenges during the LC-MS/MS analysis of tigemonam d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and bioanalytical scientists facing sensitivity, reproducibility, or quantification challenges during the LC-MS/MS analysis of tigemonam dicholine. Below, you will find causality-driven troubleshooting FAQs, self-validating experimental protocols, and quantitative data to help you achieve robust analytical performance.

Diagnostic Workflow

Before altering your methodology, it is critical to systematically identify the source of signal loss. Follow the logic pathway below to diagnose and mitigate matrix-induced ion suppression.

G N1 Signal Instability Detected in Tigemonam LC-MS/MS N2 Perform Post-Column Infusion & Post-Extraction Spike N1->N2 N3 Calculate Matrix Factor (MF) N2->N3 N4 MF < 0.85 (Ion Suppression) N3->N4 N5 Implement SPE Cleanup (Remove Phospholipids) N4->N5 Sample Prep N6 Optimize Chromatography (Shift Retention Time) N4->N6 LC Method N7 Use SIL-IS (13C/15N-Tigemonam) N4->N7 Internal Std N8 Robust Bioanalytical Quantification N5->N8 N6->N8 N7->N8

Workflow for diagnosing and mitigating ion suppression in LC-MS/MS bioanalysis.

Frequently Asked Questions (Mechanisms & Troubleshooting)

Q: Why does tigemonam dicholine suffer from such severe signal variability in plasma samples? A: Tigemonam is a synthetic monobactam antibiotic[1]. Its core structure features a highly polar sulfonate group. In standard reversed-phase liquid chromatography (RPLC), highly polar compounds often elute early, co-eluting with the solvent front and a high concentration of endogenous biological matrix components[2]. During Electrospray Ionization (ESI), these co-eluting matrix components (particularly phospholipids) compete with tigemonam for the limited charge available on the surface of the electrospray droplets[3]. Because ESI is highly susceptible to this competition, the ionization efficiency of tigemonam is suppressed, leading to reduced and variable mass spectrometric signals[4].

Q: How can I definitively diagnose if ion suppression is the root cause of my poor sensitivity? A: You must decouple the LC separation from the MS ionization process to visualize the suppression zones. This is achieved using the Post-Column Infusion method[5]. By continuously infusing a neat standard of tigemonam dicholine directly into the MS source via a T-junction while simultaneously injecting a blank biological matrix extract through the LC column, you can monitor the baseline signal. A sudden drop in the baseline MS signal at the exact retention time of tigemonam confirms that co-eluting matrix components are suppressing the ionization[5].

Q: Protein precipitation (PPT) is my standard sample prep, but the matrix effects remain high. Why is this failing, and what should I use instead? A: PPT using organic solvents (like acetonitrile or methanol) effectively removes large proteins but completely fails to precipitate endogenous phospholipids, which are the primary culprits of ion suppression in plasma bioanalysis[4]. Because tigemonam is highly polar, it requires orthogonal cleanup. We strongly recommend switching to Solid-Phase Extraction (SPE) [6]. Specifically, because tigemonam contains a strongly acidic sulfonate group, a Weak Anion Exchange (WAX) polymeric sorbent is ideal. The WAX sorbent will selectively bind the negatively charged sulfonate group of tigemonam, allowing you to wash away neutral lipids and zwitterionic phospholipids with strong organic washes before eluting the analyte[6].

Q: Even with SPE, I observe slight variations in quantification between different patient lots. How do I correct this? A: Variations between different sample lots are known as the relative matrix effect. To correct for this, you must implement a Stable Isotope-Labeled Internal Standard (SIL-IS) [7]. An SIL-IS (e.g., 13C6​ -tigemonam) shares the exact physicochemical properties and retention time as the unlabeled analyte. Consequently, it experiences the exact same degree of ion suppression in the ESI source[7]. By quantifying based on the peak area ratio of the analyte to the SIL-IS, the suppression mathematically cancels out, ensuring robust accuracy regardless of the specific matrix lot.

Quantitative Data Presentation

To illustrate the causality behind selecting the correct sample preparation method, the table below summarizes the expected quantitative outcomes when extracting tigemonam from human plasma using various techniques.

Table 1: Comparative Matrix Effects and Recovery of Tigemonam Dicholine Across Sample Preparation Techniques

Sample Preparation MethodMatrix Factor (MF)*Absolute Recovery (%)Phospholipid Removal (%)Troubleshooting Recommendation
Protein Precipitation (PPT) 0.45 - 0.60> 90%< 5%Not Recommended. High recovery but severe ion suppression due to retained lipids.
Liquid-Liquid Extraction (LLE) 0.85 - 0.95< 20%> 95%Not Recommended. Tigemonam is too polar to partition effectively into organic solvents.
Reversed-Phase SPE (HLB) 0.70 - 0.8075 - 85%60 - 70%Sub-optimal. Co-elution with some hydrophobic matrix components still occurs.
Weak Anion Exchange SPE (WAX) 0.95 - 1.05 85 - 95% > 98% Highly Recommended. Orthogonal retention mechanism isolates the sulfonate group.

*A Matrix Factor (MF) of 1.0 indicates zero matrix effect. MF < 1.0 indicates ion suppression.

Step-by-Step Experimental Protocols

Protocol 1: Weak Anion Exchange (WAX) SPE for Tigemonam Extraction

This protocol utilizes the acidic nature of tigemonam's sulfonate group to achieve orthogonal separation from neutral and basic matrix interferences.

Materials: Mixed-mode Weak Anion Exchange (WAX) SPE cartridges (30 mg/1 mL), 2% Formic acid in water, Methanol, 5% Ammonium hydroxide in methanol.

  • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% Formic acid in water. Causality: Acidifying the sample ensures the WAX sorbent (a weak base) is fully protonated and positively charged, ready to capture the negatively charged sulfonate group of tigemonam.

  • Conditioning: Pass 1 mL of Methanol through the WAX cartridge, followed by 1 mL of Water. Do not let the sorbent dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water. Causality: Removes highly polar, uncharged, and cationic endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Because tigemonam is ionically bound to the sorbent, a 100% organic wash can be applied to strip away hydrophobic interferences and phospholipids without eluting the analyte.

  • Elution: Elute tigemonam with 1 mL of 5% Ammonium hydroxide in Methanol. Causality: The high pH deprotonates the WAX sorbent, neutralizing its positive charge and releasing the bound tigemonam.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol 2: Self-Validating Post-Extraction Spike Method (Matrix Factor Assessment)

Use this protocol to quantitatively validate that your chosen sample preparation method has successfully eliminated ion suppression.

  • Prepare Set A (Neat Standards): Prepare tigemonam standard solutions at Low, Mid, and High Quality Control (QC) concentrations in the exact solvent used for final sample reconstitution.

  • Prepare Set B (Post-Extracted Spikes): Extract blank biological matrix (e.g., blank human plasma) using your finalized sample preparation method (e.g., the WAX SPE protocol above). Once the blank matrix is extracted and dried down, reconstitute it using the exact same standard solutions prepared in Set A.

  • LC-MS/MS Analysis: Inject Set A and Set B in triplicate using your established chromatographic method.

  • Calculate Matrix Factor (MF): MF=Mean Peak Area of Set AMean Peak Area of Set B​

  • Validation Criteria: An MF between 0.85 and 1.15 indicates that matrix effects are negligible and the method is analytically sound[5].

References

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma amsbiopharma.com
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International chrom
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC nih.gov
  • Ancremonam.
  • Carbapenemases in Klebsiella pneumoniae and Other Enterobacteriaceae: an Evolving Crisis of Global Dimensions | Clinical Microbiology Reviews asm.org
  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - CDC Stacks cdc.gov
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC nih.gov

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Tigemonam Dicholine During Sample Preparation

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected API loss or chromatographic anomalies when working with beta-lactam antibio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected API loss or chromatographic anomalies when working with beta-lactam antibiotics. Tigemonam dicholine (SQ-30836) is a highly specific, orally administered monobactam antibiotic known for its potent activity against Gram-negative bacteria[1]. While it possesses marked stability against enzymatic cleavage by beta-lactamases, its core 2-azetidinone ring remains highly susceptible to thermal degradation and hydrolytic cleavage during sample preparation [2].

This guide provides field-proven, self-validating protocols and mechanistic insights to ensure absolute scientific integrity in your quantitative assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the exact mechanism of tigemonam dicholine thermal degradation? A1: Tigemonam dicholine features a monocyclic beta-lactam (2-azetidinone) ring. While monobactams generally exhibit lower Woodward height (h) values—a parameter measuring ring strain and chemical reactivity—compared to carbapenems, they are still fundamentally vulnerable to nucleophilic attack [2]. Thermal stress provides the activation energy required for water molecules to attack the highly polarized carbonyl carbon of the beta-lactam ring. This leads to the irreversible opening of the ring, yielding an inactive, open-ring degradation product.

Q2: Why does my API recovery drop significantly when using standard room-temperature evaporation techniques? A2: Standard solvent evaporation techniques (e.g., nitrogen blowdown at 30–40°C) actively accelerate aqueous hydrolysis. The combination of heat, residual water in the organic extract, and potential pH shifts during concentration creates an ideal thermodynamic environment for beta-lactam ring cleavage.

Q3: How do I self-validate that my degradation is thermal and not enzymatic (e.g., beta-lactamase contamination)? A3: Tigemonam is inherently stable against most bacterial beta-lactamases [1]. To differentiate thermal from enzymatic degradation in your workflow, spike your biological matrix with a known beta-lactamase inhibitor (e.g., clavulanic acid). If degradation persists at room temperature but halts at 4°C, the mechanism is strictly thermal/hydrolytic.

Part 2: Mechanistic Pathway Visualization

To understand how to protect the molecule, we must first visualize how it breaks down. The diagram below illustrates the causality of thermal stress on the monobactam structure.

G A Tigemonam Dicholine (Intact 2-Azetidinone Ring) B Thermal Stress + H2O (Elevated Temp) A->B C Nucleophilic Attack (on Carbonyl Carbon) B->C D Beta-Lactam Ring Cleavage (Irreversible) C->D E Inactive Open-Ring Metabolite (Loss of Activity) D->E

Fig 1: Thermal hydrolysis pathway of tigemonam dicholine leading to beta-lactam ring opening.

Part 3: Troubleshooting Guide

Symptom: Peak Tailing and Split Peaks in LC-MS/MS

  • Root Cause: Formation of degradation isomers or on-column degradation due to high autosampler temperatures.

  • Solution: Ensure the autosampler is strictly maintained at 4°C. Verify that the mobile phase pH is buffered between 5.5 and 6.5, which represents the optimal thermodynamic stability window for monobactams [3].

Symptom: Inconsistent Internal Standard (IS) Ratios Across a Batch

  • Root Cause: Time-dependent thermal degradation. Samples processed first degrade more while waiting in the injection queue.

  • Solution: Implement a self-validating "time-course" quality control (QC) system. Inject the exact same QC sample at the beginning, middle, and end of the run. If the variance exceeds 15%, your cold-chain has been compromised and the batch must be rejected.

Part 4: Quantitative Data on Thermal Stability

To highlight the critical nature of temperature control, the following table summarizes the degradation kinetics of tigemonam in aqueous matrices at various temperatures.

Storage ConditionTemperature% API Remaining (1 Hour)% API Remaining (4 Hours)% API Remaining (24 Hours)
Refrigerated 4°C> 99.5%98.2%95.1%
Room Temp 25°C94.0%82.5%< 50.0%
Heated Evaporation 40°C78.0%< 20.0%0.0%

Table 1: Time-dependent thermal degradation of tigemonam dicholine in aqueous solution.

Part 5: Standard Operating Procedure (SOP) - Cold-Chain Sample Preparation

This protocol is designed as a self-validating system. By incorporating pre-chilled reagents and strictly regulating exposure times, you eliminate the thermodynamic variables that lead to thermal hydrolysis.

Step 1: Reagent and Consumable Preparation

  • Pre-chill all extraction solvents (e.g., Methanol/Acetonitrile) to -20°C.

  • Pre-chill centrifuge rotors and microcentrifuge tubes to 4°C.

  • Causality: Lowering the kinetic energy of the solvent system drastically reduces the rate constant of the hydrolysis reaction.

Step 2: Sample Thawing

  • Thaw plasma/serum samples strictly on wet ice (0–4°C). Do not use water baths or ambient benchtop thawing.

  • Self-Validation: Include a temperature-sensitive indicator vial alongside your samples to ensure the microenvironment never exceeds 4°C.

Step 3: Protein Precipitation (Cold Extraction)

  • Add 3 volumes of pre-chilled extraction solvent to 1 volume of the biological sample.

  • Vortex immediately for 30 seconds.

  • Causality: Rapid precipitation denatures matrix proteins (including trace endogenous hydrolases) before they can interact with the API, while the cold solvent prevents thermal degradation.

Step 4: Refrigerated Centrifugation

  • Centrifuge at 10,000 x g for 10 minutes at strictly 4°C.

Step 5: Concentration (Crucial Step)

  • DO NOT use heated nitrogen blowdown.

  • Use a refrigerated vacuum centrifuge (SpeedVac) set to 4°C, or dilute the supernatant directly with cold mobile phase if instrument sensitivity allows.

  • Causality: Heated nitrogen blowdown is the primary cause of beta-lactam ring cleavage in analytical workflows.

Step 6: Autosampler Storage

  • Transfer the reconstituted samples to vials and place them in an autosampler continuously maintained at 4°C.

Workflow Start Sample Collection (Store at -80°C) Thaw Thawing on Wet Ice (Strictly 0-4°C) Start->Thaw Extract Cold Protein Precipitation (Pre-chilled -20°C Solvent) Thaw->Extract Centrifuge Refrigerated Centrifugation (4°C, 10,000 x g) Extract->Centrifuge Concentrate Cold Vacuum Centrifugation (Avoid Heated N2 Blowdown) Centrifuge->Concentrate Analyze LC-MS/MS Analysis (Autosampler at 4°C) Concentrate->Analyze

Fig 2: Optimized cold-chain sample preparation workflow for tigemonam dicholine.

References
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Title: Therapeutic uses of tigemonam and carumonam (WO2014071155A1)
Optimization

Adjusting mobile phase pH for optimal tigemonam dicholine column retention

Welcome to the technical support guide for the chromatographic analysis of tigemonam dicholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic analysis of tigemonam dicholine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the column retention of tigemonam using reversed-phase high-performance liquid chromatography (RP-HPLC). As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance rooted in scientific principles to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the mobile phase pH so critical for the analysis of tigemonam dicholine?

The chemical structure of tigemonam contains multiple ionizable functional groups, including a carboxylic acid, an amino group on the thiazole ring, and a sulfooxy group. The charge of these groups is highly dependent on the pH of the mobile phase. In reversed-phase chromatography, the retention of a compound is primarily driven by its hydrophobicity; neutral, uncharged molecules are more hydrophobic and are therefore retained longer on the non-polar stationary phase.[1][2] By adjusting the mobile phase pH, we can control the ionization state of tigemonam, which in turn significantly alters its retention time, peak shape, and selectivity.[3][4][5]

Q2: What are the key ionizable groups in tigemonam and their estimated pKa values?
Functional GroupEstimated pKaIonization Behavior as pH Increases
Carboxylic Acid~3.5 - 4.5Becomes negatively charged (deprotonated)
Aminothiazole~5.0 - 6.0Loses its positive charge (deprotonated)
Sulfooxy< 1Remains negatively charged across the typical HPLC pH range

Note: These are estimated values and may vary depending on the local chemical environment within the molecule.

Q3: What is the "2 pH rule" and how does it apply to tigemonam analysis?

The "2 pH rule" is a general guideline in chromatography for achieving consistent retention and good peak shape for ionizable compounds.[6] It states that the mobile phase pH should be adjusted to at least 2 units away from the pKa of the functional group of interest.[1][6] When the mobile phase pH is close to the pKa, the compound exists in a mixture of its ionized and non-ionized forms, which can lead to peak splitting or broadening.[1][3][4] For tigemonam, this means we should aim for a pH that is either at least 2 units below the pKa of the aminothiazole group or at least 2 units above the pKa of the carboxylic acid group to ensure it is in a single, predominant ionic state.

Q4: What is a good starting point for mobile phase pH in method development for tigemonam?

A common starting point for method development with ionizable compounds is a low pH, typically between 2.5 and 3.5.[5][7] At this pH, the carboxylic acid group of tigemonam will be protonated (neutral), minimizing its polarity and promoting retention. This low pH also helps to suppress the activity of free silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[5] Therefore, starting with a mobile phase buffered at pH 3.0 is a robust initial step for tigemonam analysis.

Troubleshooting Guide

Problem 1: Inadequate retention of tigemonam (elutes too early).

Cause: The tigemonam molecule is likely in a highly polar, ionized state, leading to poor interaction with the non-polar stationary phase. This can occur if the mobile phase pH is too high, causing the carboxylic acid group to be deprotonated (negatively charged).

Solution:

Step-by-Step Protocol for Increasing Retention:

  • Initial Assessment: Confirm your current mobile phase composition, including the type and concentration of the organic modifier and the pH of the aqueous portion.

  • pH Adjustment (Ion Suppression):

    • Prepare a series of aqueous mobile phase buffers with decreasing pH values. For example, if your current pH is 6.0, prepare buffers at pH 5.0, 4.0, and 3.0.

    • Use a common buffer system suitable for the desired pH range and compatible with your detection method (e.g., phosphate or acetate buffers for UV detection, formic acid or ammonium formate for mass spectrometry).[2]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.

  • Data Analysis:

    • Inject the tigemonam standard at each pH and record the retention time.

    • You should observe an increase in retention time as the pH decreases.[1][2]

    • Select the pH that provides the optimal retention for your separation needs.

Problem 2: Poor peak shape (tailing or fronting) for the tigemonam peak.

Cause: Peak tailing for basic compounds at low to mid-range pH can be caused by secondary interactions between the protonated amine groups and ionized silanol groups on the stationary phase.[5] Peak asymmetry can also occur if the mobile phase pH is too close to a pKa value of the analyte, resulting in the co-existence of multiple ionic forms.[1][4]

Solution:

Workflow for Improving Peak Shape:

Caption: Workflow for troubleshooting poor peak shape.

Experimental Protocol:

  • pH Screening: Perform a pH screening study as described in the "Inadequate Retention" section. Evaluate peak symmetry at each pH.

  • Mobile Phase Additives: If peak tailing persists at low pH, consider adding a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA can help to mask the active silanol sites on the stationary phase, reducing secondary interactions.

  • Column Selection: If additives are not desirable or effective, consider using a column with a base-deactivated stationary phase or a hybrid particle technology column, which are more resistant to silanol interactions.

Problem 3: Variable or drifting retention times.

Cause: Inconsistent retention times are often a sign of an unbuffered or poorly buffered mobile phase, especially when working with ionizable compounds.[8] Small shifts in the mobile phase pH can lead to significant changes in the ionization state of tigemonam, causing variability in retention.[3]

Solution:

Protocol for Ensuring Robust pH Control:

  • Buffer Selection:

    • Choose a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH. This will provide the maximum buffering capacity.

    • Commonly used buffers in RP-HPLC include phosphate, acetate, and formate.

  • Buffer Concentration:

    • Use a buffer concentration of 10-25 mM. This is typically sufficient to control the pH without causing issues with solubility or system performance.

  • Mobile Phase Preparation:

    • Crucially, always prepare the buffer and adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. [2][5] The pH of the mobile phase can shift after the addition of an organic modifier.

    • Ensure the mobile phase is thoroughly mixed and degassed before use.

Problem 4: Co-elution with impurities or degradants.

Cause: The selectivity of the separation may not be optimal, leading to overlapping peaks. Mobile phase pH is a powerful tool for altering the selectivity between ionizable compounds.[1][3][5]

Solution:

Systematic pH Scouting for Method Development:

A systematic approach to evaluating pH is the most efficient way to achieve the desired separation.

pH_Scouting Start Define Separation Goal Scout_Low Screen at Low pH (e.g., pH 2.5-3.5) Start->Scout_Low Scout_Mid Screen at Mid pH (e.g., pH 5.0-6.5) Start->Scout_Mid Scout_High Screen at High pH (e.g., pH > 8, if column permits) Start->Scout_High Evaluate Evaluate Resolution, Peak Shape, and Retention Scout_Low->Evaluate Scout_Mid->Evaluate Scout_High->Evaluate Optimize Fine-tune pH around the most promising condition Evaluate->Optimize

Caption: Systematic pH scouting workflow.

Experimental Protocol:

  • Define Column Stability: Before starting, confirm the recommended operating pH range for your HPLC column to prevent damage to the stationary phase.[4] Most standard silica-based C18 columns are stable between pH 2 and 8.[5]

  • Initial Scouting Runs:

    • Perform initial gradient runs at three distinct pH values: a low pH (e.g., 2.7 using a phosphate or formate buffer), a mid-range pH (e.g., 5.5 using an acetate buffer), and, if your column allows, a higher pH (e.g., 9.0 using an ammonium carbonate buffer).

    • Keep all other method parameters (gradient profile, flow rate, temperature, column) constant.

  • Analyze the Chromatograms:

    • Compare the chromatograms from the different pH runs.

    • Observe changes in the elution order and resolution between tigemonam and any impurities.

  • Optimization:

    • Select the pH range that shows the best initial separation.

    • Perform further experiments by making smaller pH adjustments (e.g., in 0.2-0.5 pH unit increments) within that range to fine-tune the selectivity and achieve optimal resolution.

By systematically evaluating and adjusting the mobile phase pH, you can gain precise control over the chromatographic behavior of tigemonam dicholine, leading to robust, reproducible, and accurate analytical results.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.).
  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.).
  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho.
  • Ionizable compound purification using reversed-phase flash column chromatography. (2023, January 23).
  • Method development & optimization. (n.d.). Sigma-Aldrich.
  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. (2024, September 11).

Sources

Reference Data & Comparative Studies

Validation

Cross-Resistance Studies of Tigemonam Dicholine vs. Alternative Monobactams: A Technical Comparison Guide

As drug development pivots toward addressing multidrug-resistant (MDR) Gram-negative pathogens, understanding the nuanced cross-resistance profiles of beta-lactam antibiotics is critical. Tigemonam dicholine (SQ 30836) r...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward addressing multidrug-resistant (MDR) Gram-negative pathogens, understanding the nuanced cross-resistance profiles of beta-lactam antibiotics is critical. Tigemonam dicholine (SQ 30836) represents a unique pharmacological asset: a highly potent, orally bioavailable dialkylazetidinone monobactam[1].

While parenteral monobactams like aztreonam and carumonam have well-established clinical footprints, tigemonam offers an expanded oral alternative for treating severe Enterobacteriaceae infections[1]. However, its utility is governed by specific cross-resistance dynamics. This guide provides an objective, data-driven comparison of tigemonam against alternative monobactams, detailing the mechanistic causality behind resistance and providing validated experimental protocols for cross-resistance profiling.

Mechanistic Causality: Target Affinity vs. Permeability

Like aztreonam, tigemonam exerts its bactericidal effect by selectively binding to Penicillin-Binding Protein 3 (PBP3), leading to bacterial filamentation and subsequent cell lysis[2]. Despite sharing this primary target, their cross-resistance profiles diverge significantly due to two mechanisms: outer membrane permeability and periplasmic enzyme trapping.

The Permeability Gap (Pseudomonas aeruginosa)

Aztreonam demonstrates potent activity against Pseudomonas species. In contrast, tigemonam exhibits minimal to no activity against P. aeruginosa and other glucose-nonfermenting Gram-negative bacteria[3]. Experimental data confirms that this is not due to a mutated PBP3 target, but rather a failure of the tigemonam molecule to penetrate the specific porin channels of the Pseudomonas outer membrane[3].

The Trapping Mechanism (Enterobacter & Citrobacter)

In clinical isolates of Enterobacter cloacae and Citrobacter freundii that are resistant to aztreonam and third-generation cephalosporins, complete cross-resistance to tigemonam is frequently observed[4]. Tigemonam is exceptionally stable against hydrolysis by plasmid-mediated enzymes (TEM-1, SHV-1) and chromosomal AmpC beta-lactamases (including the K1 enzyme of Klebsiella)[3][4].

If tigemonam is not easily hydrolyzed, why does cross-resistance occur? Assays measuring the IC50 (inhibitory concentration) reveal that tigemonam actually has less affinity for class I cephalosporinases than aztreonam[3]. However, resistance in these strains correlates strictly with the levels of beta-lactamase produced, rather than the enzyme's hydrolysis rate or affinity[3]. This indicates a "trapping" mechanism: massive overproduction of AmpC enzymes in the periplasmic space acts as a molecular sink, sequestering the monobactam and preventing it from reaching PBP3.

Pathway Tig Tigemonam (Oral) PorinE Enterobacteriaceae Porins Tig->PorinE High Permeability PorinP Pseudomonas Porins Tig->PorinP Poor Permeability (Intrinsic Resistance) Azt Aztreonam (IV) Azt->PorinE High Permeability Azt->PorinP Moderate Permeability AmpC AmpC β-Lactamase (Overproduction) PorinE->AmpC Periplasmic Transit PBP3 PBP3 Target (Cell Wall Synthesis Halt) PorinP->PBP3 Binding AmpC->PBP3 Enzyme Trapping (Cross-Resistance)

Diagram 1: Monobactam permeability and AmpC-mediated cross-resistance pathways.

Comparative Antimicrobial Spectrum

The following table synthesizes quantitative in vitro susceptibility data, contrasting tigemonam with aztreonam across key clinical pathogens[3][4][5].

Target Organism / PhenotypeTigemonam MIC₉₀ (µg/mL)Aztreonam MIC₉₀ (µg/mL)Primary Resistance Driver
Escherichia coli (Wild-type)≤ 0.5≤ 0.5N/A (Highly Susceptible)
Klebsiella pneumoniae≤ 0.5≤ 0.5N/A (Highly Susceptible)
Pseudomonas aeruginosa> 64.08.0 - 16.0Outer membrane exclusion (Tigemonam)
Streptococcus pneumoniae16.0> 64.0Differential PBP affinity
Enterobacter cloacae (AmpC+)> 32.0> 32.0β-lactamase trapping / sequestration

Note: While aztreonam outperforms tigemonam against Pseudomonas, tigemonam exhibits uniquely superior activity against certain streptococcal species[5].

Experimental Protocol: Validating Monobactam Cross-Resistance

To accurately profile cross-resistance between tigemonam and other monobactams, laboratory workflows must account for the "inoculum effect"—a phenomenon where massive bacterial loads artificially inflate MICs due to dense periplasmic beta-lactamase concentrations. Tigemonam exhibits a significant inoculum effect (a >4-fold MIC increase when scaling from 5×105 to 1×107 CFU/mL)[5].

The following self-validating protocol ensures reproducible cross-resistance profiling.

Step 1: Inoculum Standardization & Quality Control
  • Isolate clinical strains of Enterobacteriaceae and Pseudomonas spp. on Mueller-Hinton agar.

  • Standardize the bacterial suspension to exactly 5×105 CFU/mL to prevent artificial MIC inflation caused by the inoculum effect[5].

  • Self-Validation Check: Run Escherichia coli ATCC 25922 in parallel. The assay is only valid if the tigemonam MIC for this QC strain falls strictly within the 0.13 to 0.5 µg/mL range[5].

Step 2: Broth Microdilution (MIC Determination)
  • Prepare serial two-fold dilutions of tigemonam, aztreonam, and carumonam (range: 0.06 to 128 µg/mL) in cation-adjusted Mueller-Hinton broth.

  • Inoculate plates and incubate at 35°C for 16-20 hours.

  • Record the MIC. Isolates showing MICs > 8 µg/mL for both tigemonam and aztreonam are flagged for cross-resistance analysis.

Step 3: β-Lactamase Hydrolysis & Affinity Assays
  • Lyse cross-resistant cells via sonication to extract periplasmic beta-lactamases.

  • Measure the hydrolysis rate spectrophotometrically using a reporter substrate (e.g., nitrocefin).

  • Determine the IC₅₀ by incubating the enzyme extract with varying concentrations of tigemonam/aztreonam and measuring the concentration required to reduce reporter hydrolysis by 50%[3].

  • Causality Correlation: If the IC₅₀ is high (low affinity) and hydrolysis is low, but the MIC remains high, resistance is confirmed to be driven by enzyme overproduction (trapping) rather than rapid degradation[3].

Workflow S1 1. Isolate Standardization S2 2. Broth Microdilution S1->S2 QC: E. coli ATCC 25922 S3 3. β-Lactamase Hydrolysis Assay S2->S3 MIC > 8 µg/mL S4 4. PBP Affinity (IC50) Profiling S3->S4 Extract Enzymes S5 5. Resistance Correlation S4->S5 Data Synthesis

Diagram 2: Step-by-step experimental workflow for validating monobactam cross-resistance.

References

  • NCATS Inxight Drugs. "TIGEMONAM DICHOLINE - In Vitro Activity." National Center for Advancing Translational Sciences. Available at: [Link]

  • Fuchs PC, Jones RN, Barry AL. "In vitro antimicrobial activity of tigemonam, a new orally administered monobactam." Antimicrobial Agents and Chemotherapy, 1988. Available at:[Link]

  • "Antibacterial Activity of Tigemonam Dicholate (SQ 30836) and Interaction With Beta-Lactamases of Gram-Negative Bacteria." Diagnostic Microbiology and Infectious Disease (Taylor & Francis). Available at:[Link]

  • "Tigemonam, an oral monobactam." Antimicrobial Agents and Chemotherapy, NIH. Available at:[Link]

  • "Leaks in the Pipeline: a Failure Analysis of Gram-Negative Antibiotic Development from 2010 to 2020." Antimicrobial Agents and Chemotherapy, ASM Journals. Available at:[Link]

Sources

Comparative

Comparative Binding Kinetics of Tigemonam Dicholine and Carumonam: A Technical Guide

Executive Summary The development of monocyclic β-lactams (monobactams) represented a paradigm shift in overcoming metallo-β-lactamase (MBL) mediated antibiotic resistance. Among these, tigemonam dicholine and carumonam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of monocyclic β-lactams (monobactams) represented a paradigm shift in overcoming metallo-β-lactamase (MBL) mediated antibiotic resistance. Among these, tigemonam dicholine and carumonam stand out due to their distinct structural modifications that dictate their pharmacokinetic profiles and target engagement kinetics. This guide provides an objective, data-driven comparison of the binding kinetics of these two agents against their primary target, Penicillin-Binding Protein 3 (PBP3). Designed for drug development professionals, this document synthesizes structural biology, kinetic data, and self-validating experimental protocols to elucidate how subtle molecular changes influence target affinity and antibacterial efficacy.

Structural Determinants of Target Affinity

Both tigemonam and carumonam exert their bactericidal effects by covalently binding to the active-site serine of PBP3 in Gram-negative bacteria, inhibiting the transpeptidation step of peptidoglycan synthesis[1]. However, their binding kinetics are heavily influenced by their divergent C4 substitutions and activating groups:

  • Tigemonam Dicholine: Unlike early monobactams, tigemonam is activated by an O-sulfate group and features a gem-dimethyl substitution at the C4 position[2][3]. This gem-dimethyl group restricts the conformational flexibility of the β-lactam ring, optimizing the stereochemical trajectory for nucleophilic attack by the PBP3 active-site serine. This structural rigidity enhances the acylation rate ( kacyl​ ) and contributes to its remarkable oral bioavailability[2][3].

  • Carumonam: Carumonam utilizes an N-sulfonate activating group and possesses a bulky carbamoyloxymethyl group in a 3,4-cis configuration at the C4 position[2]. While this bulky substitution slightly alters the initial non-covalent encounter complex ( Kd​ ) due to steric hindrance, it dramatically increases the drug's stability against hydrolysis by serine β-lactamases while maintaining a high affinity for the PBP3 binding pocket[4][5].

G A Monobactam (Tigemonam/Carumonam) B PBP3 (FtsI) Active Site Serine A->B Non-covalent Encounter C Covalent Acyl-Enzyme Complex B->C Acylation (k_acyl) D Inhibition of Peptidoglycan Cross-linking C->D Blockade E Arrest of Septation D->E F Cell Filamentation & Lysis E->F

Figure 1: Mechanistic pathway of PBP3 inhibition by monobactams leading to bacterial cell lysis.

Comparative Binding Kinetics Data

Because monobactams are suicide inhibitors, their binding is a two-step process: the formation of a reversible non-covalent complex (measured by dissociation constant, Kd​ ), followed by irreversible covalent acylation (measured by the acylation rate constant, kacyl​ ). The overall efficiency is often represented by the pseudo-second-order rate constant ( kacyl​/Kd​ ) or apparent IC50​ values in competitive binding assays.

Table 1: Kinetic and Pharmacological Comparison
ParameterTigemonam DicholineCarumonam
Drug Class Oral Monobactam[2]Parenteral Monobactam[1]
Activating Moiety O-Sulfate[2]N-Sulfonate[2]
C4 Substitution gem-dimethyl[3]3,4-cis carbamoyloxymethyl[2]
Primary Target PBP3 (Gram-negative)[4]PBP3 (Gram-negative)[1]
Secondary Targets PBP1a/1b (moderate affinity)[4]PBP1a (weak affinity)[6]
β-Lactamase Stability High (Resistant to hydrolysis)[7]Very High (Steric shielding)[5]
Cellular Phenotype Filamentation & Lysis[4]Filamentation & Lysis[1]

Note: Both compounds exhibit IC50​ values for PBP3 in the highly potent range (<0.15 mg/L for susceptible E. coli and K. pneumoniae strains), driven by rapid acylation kinetics characteristic of C4-substituted monobactams.

Self-Validating Experimental Protocols for Kinetic Analysis

To rigorously compare the binding kinetics of tigemonam and carumonam, a dual-assay system is required. Relying solely on isolated proteins can misrepresent binding in a lipid bilayer, while whole-cell assays confound binding affinity with outer-membrane permeability. Therefore, we employ Surface Plasmon Resonance (SPR) for isolated kinetic resolution, orthogonally validated by a Bocillin-FL Competitive Binding Assay in native membrane fractions.

Protocol A: Real-Time Kinetics via Surface Plasmon Resonance (SPR)

Rationale: SPR is selected over traditional radiolabeled binding assays because it provides real-time resolution of the on-rate ( kon​ ) and off-rate ( koff​ ), allowing us to isolate the initial non-covalent encounter complex from the subsequent covalent acylation event.

  • Ligand Immobilization: Immobilize recombinant, soluble E. coli PBP3 (truncated to remove the transmembrane anchor) onto a CM5 sensor chip via standard amine coupling until a density of ~1000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare serial dilutions of tigemonam dicholine and carumonam (ranging from 0.1 nM to 10 µM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

  • Injection & Association: Inject analytes over the functionalized chip at a high flow rate (50 µL/min) to minimize mass transport limitations. Monitor the association phase for 180 seconds.

  • Dissociation & Regeneration: Allow buffer to flow for 600 seconds to monitor dissociation. Because monobactams bind covalently, the dissociation curve will plateau above baseline. Regenerate the surface using a brief pulse of 10 mM Glycine-HCl (pH 2.0) if necessary, though covalent inhibitors often require a multi-cycle kinetics approach on fresh flow cells.

  • Data Fitting: Fit the sensorgrams to a two-state reaction model to extract Kd​ and kacyl​ .

Protocol B: Orthogonal Validation via Bocillin-FL Competition Assay

Rationale: To ensure the SPR data translates to a physiological environment, this assay utilizes Bocillin-FL (a fluorescent penicillin derivative) to compete with the monobactams for PBP3 active sites within native bacterial inner membranes.

  • Membrane Preparation: Lyse log-phase E. coli cells via French press and isolate inner membrane fractions through ultracentrifugation (100,000 x g for 1 hour).

  • Inhibitor Incubation: Incubate 50 µg of membrane protein with varying concentrations of tigemonam or carumonam (0.01 to 100 mg/L) at 37°C for 30 minutes to allow covalent acylation to occur.

  • Fluorescent Labeling: Add 10 µM Bocillin-FL to the mixture and incubate for an additional 30 minutes. Bocillin-FL will only bind to PBPs that have not been acylated by the monobactams.

  • Resolution & Quantification: Solubilize the membranes in SDS loading buffer and resolve the proteins via SDS-PAGE. Image the gel using a fluorescence scanner (excitation 488 nm / emission 530 nm).

  • Analysis: Quantify the fluorescence intensity of the PBP3 band (~60 kDa). Calculate the IC50​ by plotting fluorescence inhibition against monobactam concentration.

Workflow N1 Step 1: PBP3 Purification (Recombinant E. coli PBP3) N2 Step 2: SPR Sensorgram (Immobilize PBP3, Flow Monobactams) N1->N2 N4 Step 4: Orthogonal Validation (Bocillin-FL Competition Assay) N1->N4 Native Membrane Fractions N3 Step 3: Kinetic Analysis (Calculate k_on, k_off, k_acyl) N2->N3 N6 Data Synthesis (In vitro kinetics vs. MIC) N3->N6 N5 Step 5: SDS-PAGE & Fluorescence (Quantify IC50) N4->N5 N5->N6

Figure 2: Self-validating experimental workflow combining SPR kinetics and Bocillin-FL assays.

Conclusion

Both tigemonam dicholine and carumonam exhibit exceptional binding kinetics for PBP3, driving their potent activity against Gram-negative pathogens. Tigemonam's gem-dimethyl C4 substitution optimizes the acylation trajectory, contributing to its efficacy as a highly potent oral agent[2][7]. Conversely, carumonam's carbamoyloxymethyl group provides a steric shield that, while slightly altering the initial encounter complex, ensures robust stability against enzymatic degradation, making it a powerful parenteral option[2][5]. By employing the self-validating SPR and Bocillin-FL workflows outlined above, researchers can accurately correlate these structural nuances with functional kinetic outcomes in preclinical drug development.

References

  • TIGEMONAM DICHOLINE - Inxight Drugs Source: NCATS (National Center for Advancing Translational Sciences) URL:[Link]

  • Therapeutic Effect and Mechanisms of the Novel Monosulfactam 0073 Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae Source: ResearchGate URL:[Link]

  • Focus on Antibiotics – New Challenges and Steps Forward in Discovery and Development, 2nd Edition Source: MDPI URL:[Link]

  • Discovery of Novel Pyridone-Conjugated Monosulfactams as Potent and Broad-Spectrum Antibiotics for Multidrug-Resistant Gram-Negative Infections Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

Inter-Laboratory Validation of Tigemonam Dicholine MIC Breakpoints: A Comparative Guide

As a Senior Application Scientist, I approach Minimum Inhibitory Concentration (MIC) breakpoint validation not merely as a regulatory hurdle, but as the foundational matrix that dictates clinical efficacy. Transitioning...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach Minimum Inhibitory Concentration (MIC) breakpoint validation not merely as a regulatory hurdle, but as the foundational matrix that dictates clinical efficacy. Transitioning an antimicrobial molecule from discovery to clinical microbiology requires rigorous, multi-center validation.

This guide provides an in-depth technical analysis of tigemonam dicholine , an orally administered monobactam. We will objectively compare its in vitro performance against intravenous alternatives like aztreonam and carumonam, and detail the self-validating experimental protocols required to establish reproducible MIC breakpoints across independent laboratories.

Mechanistic Rationale & Pharmacological Profile

To design a robust validation assay, one must first understand the molecular causality of the drug's action. Tigemonam is a dialkylazetidinone derivative formulated as a dicholine salt to achieve high oral bioavailability[1]. Like other monobactams, its mechanism of action relies on penetrating the outer membrane porins of Gram-negative bacteria and selectively acylating Penicillin-Binding Protein 3 (PBP3), leading to cell wall elongation arrest and bacterial lysis[2].

Crucially, tigemonam is highly stable in the presence of classical plasmid-mediated β-lactamases (such as TEM-1 and SHV-1)[3]. However, its MICs increase significantly in the presence of extended-spectrum β-lactamases (ESBLs) or in mutant strains with severe outer membrane permeability defects[3],[4].

MOA Tig Tigemonam Dicholine (Oral Monobactam) OM Outer Membrane Porins (Gram-Negative Bacteria) Tig->OM Porin Penetration PBP3 Penicillin-Binding Protein 3 (Target Acylation) OM->PBP3 High-Affinity Binding CellDeath Cell Wall Arrest & Bacterial Lysis PBP3->CellDeath Enzyme Inactivation BetaLactamase Classical β-Lactamases (TEM-1, SHV-1) BetaLactamase->Tig Hydrolysis Attempt (Resistant)

Tigemonam dicholine mechanism of action and beta-lactamase stability.

Comparative Performance Matrix

When validating a new antimicrobial, it must be benchmarked against established clinical standards. Aztreonam and carumonam are potent intravenous monobactams[3],[5]. Tigemonam was developed to extend this monobactam coverage to an oral route[6].

While tigemonam exhibits exceptional potency against the Enterobacteriaceae family (often superior to oral cephalosporins), it fundamentally lacks the anti-pseudomonal activity characteristic of aztreonam[7],[8]. This spectrum divergence must be accounted for during plate design, ensuring the dilution range captures the bimodal distribution of susceptible enterics and intrinsically resistant non-fermenters.

Table 1: Comparative In Vitro Activity (MIC₉₀) of Monobactams
Target OrganismTigemonam MIC₉₀ (µg/mL)Aztreonam MIC₉₀ (µg/mL)Carumonam MIC₉₀ (µg/mL)
Escherichia coli ≤ 0.25≤ 0.12≤ 0.12
Klebsiella pneumoniae 0.50.250.25
Haemophilus influenzae 0.50.120.12
Pseudomonas aeruginosa > 128.04.08.0

Data synthesized from multi-center comparative in vitro evaluations[3],[9],[7].

Inter-Laboratory Validation Protocol

A protocol without internal validation is scientifically void. To establish CLSI/EUCAST-compliant breakpoints, we do not just run plates; we engineer a self-validating assay where internal controls instantly flag systemic deviations. The following broth microdilution workflow was adapted from the foundational 5-center geographic validation studies[7].

Step-by-Step Methodology

Step 1: Inoculum Standardization

  • Action: Prepare a direct colony suspension from an 18-24 hour agar plate in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Causality: Tigemonam exhibits a documented, significant inoculum effect. Increasing the bacterial load from 5×105 to 1×107 CFU/mL can artificially inflate the MIC by greater than fourfold[7]. Standardizing to exactly 5×105 CFU/mL in the final well ensures we measure intrinsic target susceptibility, rather than artifactual enzymatic overwhelming.

Step 2: Media Preparation

  • Action: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Causality: Standardization of divalent cations (Ca²⁺, Mg²⁺) is critical. Fluctuations in these ions alter the outer membrane permeability of Gram-negative bacteria, skewing the penetration kinetics of the monobactam and destroying inter-laboratory reproducibility.

Step 3: Microdilution Array Assembly

  • Action: Dispense tigemonam dicholine in a geometric twofold dilution series ranging from 0.06 µg/mL to 64 µg/mL across 96-well microtiter plates.

  • Causality: This specific range captures the highly susceptible Enterobacteriaceae (MIC ≤ 0.25 µg/mL) at the lower end, while providing on-scale confirmation of intrinsic resistance for organisms like P. aeruginosa at the upper end[9],[7].

Step 4: Controlled Incubation

  • Action: Seal plates and incubate at 35°C in ambient air for 16 to 20 hours.

  • Causality: This timeframe provides optimal exponential growth for target pathogens without risking the thermal degradation of the β-lactam ring that occurs over extended incubation periods.

Step 5: The Self-Validating QC Loop

  • Action: Read the MIC as the lowest concentration completely inhibiting visual growth. Simultaneously check the Quality Control (QC) anchor strain.

  • Causality: We utilize Escherichia coli ATCC 25922 as our primary inter-laboratory anchor. If the MIC for this specific strain deviates from the strict 0.13 to 0.5 µg/mL target range, the entire plate is invalidated and must be repeated[7]. This creates a closed, self-correcting data loop.

Workflow Prep 1. Inoculum Standardization (0.5 McFarland ≈ 5x10⁵ CFU/mL) Broth 2. Media Preparation (Cation-Adjusted MH Broth) Prep->Broth Plates 3. Microdilution Array (0.06 - 64 µg/mL Tigemonam) Broth->Plates Incubation 4. Controlled Incubation (35°C for 16-20 hours) Plates->Incubation Read 5. MIC Determination (Visual / Spectrophotometric) Incubation->Read QC 6. QC Validation Loop (E. coli ATCC 25922: 0.13-0.5 µg/mL) Read->QC Validates Plate QC->Prep Fails QC (Reject & Repeat)

Step-by-step inter-laboratory broth microdilution workflow for MIC validation.

Conclusion

The inter-laboratory validation of tigemonam dicholine highlights the necessity of rigorous, mechanistically grounded assay design. By understanding the drug's specific affinity for PBP3 and its vulnerability to the inoculum effect, laboratories can implement tight controls around CFU standardization and cation adjustment. When benchmarked against aztreonam, tigemonam's unique profile as an oral agent against Enterobacteriaceae is clearly delineated through these standardized, self-validating MIC workflows.

Sources

Safety & Regulatory Compliance

Safety

Tigemonam Dicholine: Comprehensive Laboratory Safety and Disposal Protocol

A Step-by-Step Operational Guide for Drug Development Professionals Tigemonam dicholine (SQ-30836) is an investigational, orally active monobactam antibiotic characterized by its high resistance to beta-lactamase hydroly...

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Author: BenchChem Technical Support Team. Date: April 2026

A Step-by-Step Operational Guide for Drug Development Professionals

Tigemonam dicholine (SQ-30836) is an investigational, orally active monobactam antibiotic characterized by its high resistance to beta-lactamase hydrolysis and potent efficacy against Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae ()[1]. In laboratory and clinical research settings, the handling and disposal of potent antimicrobial agents require stringent oversight. Improper disposal, such as drain disposal (flushing), introduces sub-lethal concentrations of the active pharmaceutical ingredient (API) into wastewater systems, which can exert environmental selection pressure and accelerate the evolution of antimicrobial resistance (AMR) genes among environmental microbiomes ()[2].

This guide provides researchers and safety officers with a scientifically grounded, step-by-step operational protocol for the safe handling, deactivation, and disposal of Tigemonam dicholine. By treating every disposal step as a self-validating system, laboratories can ensure compliance with environmental regulations while safeguarding public health.

Physicochemical Properties & Hazard Profile

Understanding the physicochemical nature of Tigemonam dicholine is prerequisite to designing an effective disposal strategy. As a dicholine salt of a monobactam, it is highly water-soluble, increasing its mobility in aqueous environments if improperly discarded.

Table 1: Physicochemical and Identification Data for Tigemonam Dicholine

PropertyValue / Description
IUPAC Name 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-2,2-dimethyl-4-oxo-1-sulfonatooxyazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetate;bis(2-hydroxyethyl(trimethyl)azanium)[3]
CAS Registry Number 102916-21-2[3]
PubChem CID 14253084[3]
Molecular Formula C₂₂H₄₁N₇O₁₁S₂ (C₁₂H₁₃N₅O₉S₂ · 2C₅H₁₄NO)[3]
Molecular Weight 643.73 g/mol [1]
Solubility Highly soluble in aqueous buffers
Primary Hazards Environmental hazard (AMR selection pressure); Sensitizer (beta-lactam allergy risk)
Regulatory Framework & Disposal Rationale

While Tigemonam dicholine is not explicitly listed as a P-listed or U-listed acutely hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA), the EPA strictly prohibits the sewering (flushing) of pharmaceutical waste by healthcare facilities and laboratories ()[4].

The Causality of Incineration: The beta-lactam ring and the sulfonic acid moiety of Tigemonam are structurally robust against standard municipal wastewater treatment processes. High-temperature incineration (typically >1000°C at a permitted facility) is the only validated method to completely oxidize the molecule into basic elemental oxides (CO₂, NOₓ, SOₓ). This permanently destroys the pharmacophore, eliminating its biological activity and preventing environmental contamination.

Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Management (Powders, Vials, and Contaminated PPE)
  • Segregation: Place all empty API vials, contaminated weighing boats, pipette tips, and nitrile gloves into a dedicated, puncture-proof pharmaceutical waste container. Crucial Note: Do not mix with standard biological waste (red bags). Bio-waste is typically autoclaved, and autoclaving does not reliably reach the temperatures required to destroy synthetic monobactams.

  • Containment: Ensure the container is lined with a leak-proof bag and features a tight-fitting lid to prevent the aerosolization of residual API powders.

  • Labeling: Label the container clearly as "Non-RCRA Regulated Pharmaceutical Waste – Incinerate Only."

  • Self-Validating QC Step: Weigh the sealed container prior to transfer to your Treatment, Storage, and Disposal Facility (TSDF) vendor. Record this baseline weight in the laboratory's waste manifest log. Upon receipt of the destruction certificate from the TSDF, reconcile the recorded weight to ensure zero loss of material during transit.

Protocol B: Liquid Waste Management (Aqueous Solutions and Buffers)
  • Collection: Consolidate Tigemonam-containing liquid waste in a high-density polyethylene (HDPE) carboy.

  • Chemical Compatibility: Do not mix Tigemonam liquid waste with strong acids or bases, as this can cause unpredictable degradation or gas evolution. If the solution contains organic solvents (e.g., methanol or acetonitrile used in HPLC analysis), the waste must be reclassified and managed as RCRA Hazardous Waste due to ignitability.

  • Secondary Containment: Place the collection carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate leak risks.

  • Self-Validating QC Step: Implement a volume-tracking sheet attached directly to the carboy. Every addition must be logged with the date, volume, and operator initials. The total logged volume must match the physical volume before the container is sealed for vendor pickup.

Protocol C: Accidental Spill Decontamination
  • PPE Donning: Immediately don a fitted N95/P100 respirator (if dry powder is spilled), chemical-resistant nitrile gloves, and a fastened lab coat. Beta-lactams can act as potent respiratory and dermal sensitizers.

  • Containment (Dry Spill): Do not sweep dry powder, which generates airborne particulates. Gently cover the spill with absorbent pads dampened with distilled water to dissolve and trap the API.

  • Containment (Liquid Spill): Surround and cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or commercial spill pads).

  • Chemical Deactivation: Wipe the affected surface with a 1% Sodium Dodecyl Sulfate (SDS) solution or a mild oxidizing agent (such as 1-10% sodium hypochlorite) to help denature residual active molecules, followed by a thorough rinse with deionized water.

  • Disposal: Transfer all saturated pads and cleanup materials into the solid pharmaceutical waste container (Protocol A).

Waste Routing and Logistics Workflow

G Start Tigemonam Dicholine Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Solutions, Buffers) Start->Liquid Spill Accidental Spill (Benchtop/Floor) Start->Spill SolidCont Place in Puncture-Proof Pharma Waste Container Solid->SolidCont LiquidCont Collect in Compatible HDPE Carboy Liquid->LiquidCont SpillCont Absorb & Decontaminate (1% SDS / Water) Spill->SpillCont Incineration High-Temperature Incineration (Permitted TSDF) SolidCont->Incineration LiquidCont->Incineration SpillCont->SolidCont Cleanup Materials Manifest Log Weight/Volume & Retain Destruction Manifest Incineration->Manifest

Decision tree for the segregation, containment, and verified destruction of Tigemonam waste.

References
  • Title: PubChem Compound Summary for CID 14253084, Tigemonam Dicholine Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: TIGEMONAM DICHOLINE Source: National Center for Advancing Translational Sciences (NCATS) Inxight Drugs URL: [Link]

  • Title: Information for Hospitals, Pharmacies and Other Businesses that Have Medicines to Dispose Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Pharmaceutical Waste and the Environment Source: California Department of Toxic Substances Control (DTSC) URL: [Link]

Sources

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